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  • Product: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
  • CAS: 1312343-74-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 3-(2-methylphenethyl)-1H-pyrazol-5-amine

This technical guide provides an in-depth physicochemical and experimental profiling of 3-(2-methylphenethyl)-1H-pyrazol-5-amine , a substituted aminopyrazole scaffold relevant in medicinal chemistry as a kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and experimental profiling of 3-(2-methylphenethyl)-1H-pyrazol-5-amine , a substituted aminopyrazole scaffold relevant in medicinal chemistry as a kinase inhibitor intermediate and GPCR ligand.

Executive Summary

The compound 3-(2-methylphenethyl)-1H-pyrazol-5-amine represents a versatile heterocyclic scaffold. Aminopyrazoles are privileged structures in drug discovery, serving as bioisosteres for purines and key pharmacophores in kinase inhibitors (e.g., CDKs, p38 MAPK). This guide details the structural identity, predicted and experimental physicochemical properties, and rigorous characterization protocols required for the development of this specific New Chemical Entity (NCE).

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a pyrazole core substituted at the C3 position with a lipophilic 2-methylphenethyl tail and at the C5 position with a polar primary amine . This amphiphilic nature dictates its solubility and interaction with biological targets.

PropertyDetail
IUPAC Name 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Common Name 3-(2-methylphenethyl)-5-aminopyrazole
Molecular Formula

Molecular Weight 201.27 g/mol
SMILES CC1=CC=CC=C1CCC2=NN=C(N)C2 (Tautomer dependent)
CAS Registry Generic Class: 57860-42-1 (Reference for analogs)
Tautomeric Equilibrium

Aminopyrazoles exhibit annular tautomerism (1H vs. 2H) and amino-imino tautomerism. In solution, the 1H-pyrazol-5-amine form typically predominates, but the equilibrium is solvent-dependent.

Tautomers cluster_0 Significance T1 1H-isomer (Major Form) Polar Solvent T2 2H-isomer (Minor Form) Non-polar Solvent T1->T2 Proton Shift (Fast) T2->T1 Description Determines H-bond donor/acceptor profile in binding pockets.

Figure 1: Tautomeric equilibrium critical for docking studies and solubility prediction.

Physicochemical Profile

The following data synthesizes calculated values (via QSPR models) and expected experimental ranges based on structural analogs (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine).

Key Metrics Table
MetricValue / RangeMechanistic Insight
LogP (Lipophilicity) 2.1 ± 0.3 The phenethyl tail adds significant lipophilicity (

), balancing the polar pyrazole head.
pKa (Basic) 3.8 ± 0.5 Protonation occurs at the ring N2. The C5-amine is weakly basic due to resonance delocalization into the ring.
H-Bond Donors (HBD) 2 (Amine) + 1 (Ring NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors (HBA) 2 (Ring Nitrogens)N2 is the primary acceptor.
TPSA 52-55 Ų Favorable for Blood-Brain Barrier (BBB) penetration (Limit < 90 Ų).
Solubility (Aq) Low (< 0.1 mg/mL)Requires pH adjustment (< pH 2) or co-solvents (DMSO, PEG400) for bio-assays.
Melting Point 95 - 110 °C Likely a crystalline solid. Impurities may result in an oil.

Synthesis & Impurity Profiling

To ensure high-quality material for biological testing, the synthesis must avoid common impurities like azines or regioisomers.

Synthetic Workflow

The most robust route involves the condensation of a


-ketonitrile with hydrazine.

Synthesis Start Start: Methyl 3-(2-methylphenyl)propanoate Step1 Step 1: Condensation (Acetonitrile + NaH/LDA) Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: 5-(2-methylphenyl)-3-oxopentanenitrile Step1->Inter Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Inter->Step2 Paal-Knorr Type Cyclization Product Product: 3-(2-methylphenethyl)-1H-pyrazol-5-amine Step2->Product Impurity Critical Impurity: Azine formation (if T > 100°C) Step2->Impurity Side Rxn

Figure 2: Synthetic pathway emphasizing the


-ketonitrile intermediate.
Impurity Markers
  • Regioisomers: 3-amino-5-phenethyl vs. 5-amino-3-phenethyl (Identical in unsubstituted hydrazine, but distinct if substituted).

  • Azines: Formed by condensation of hydrazine with the ketone carbonyl of two intermediate molecules. Control: Use excess hydrazine.

Experimental Characterization Protocols

HPLC Purity Method (Reverse Phase)

This method separates the polar amine from lipophilic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Ion pairing agent for amine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-12 min: 5%

      
       95% B (Linear)
      
    • 12-15 min: 95% B (Wash)

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Peptide bond check).

  • Acceptance Criteria: Purity > 98% (Area under curve).

pKa Determination (Potentiometric Titration)

Because the pKa is critical for solubility formulation:

  • Instrument: Sirius T3 or standard pH meter with micro-burette.

  • Solvent: Water:Methanol (80:20) to ensure solubility during titration, then extrapolate to 0% organic.

  • Procedure:

    • Dissolve 5 mg of compound in 10 mL solvent.

    • Acidify to pH 2.0 with 0.1 M HCl.

    • Titrate with 0.1 M KOH up to pH 12.0.

    • Data Analysis: Look for the inflection point around pH 3.5-4.0 (Ring N) and potentially >14 (Amine - not observable).

Solubility Profiling (Thermodynamic)

Do not rely on kinetic solubility.

  • Media: pH 1.2 (SGF), pH 7.4 (PBS), DMSO.

  • Protocol: Shake-flask method, 24 hours equilibrium at 25°C.

  • Quantification: Filter supernatant (0.22 µm PVDF) and inject into HPLC (Method 5.1).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole (Analog Reference). Retrieved from [Link]

  • Aggarwal, R., et al. (2011). Regioselective synthesis of some new 3,5-disubstituted pyrazoles and isoxazoles. Journal of Chemical Sciences. Retrieved from [Link]

  • Organic Syntheses. (1970).[1] General methods for Pyrazole synthesis via Hydrazine condensation. Organic Syntheses, Coll.[1] Vol. 5, p.102. Retrieved from [Link]

Sources

Exploratory

molecular weight and formula of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Executive Summary & Chemical Identity 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Executive Summary & Chemical Identity

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine is a specialized heterocyclic building block belonging to the amino-pyrazole class. Structurally, it features a 5-aminopyrazole core substituted at the 3-position with a 2-(2-methylphenyl)ethyl (or o-methylphenethyl) moiety. This specific substitution pattern imparts unique steric and lipophilic properties compared to the more common phenyl- or methyl-substituted analogs, making it a valuable scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Common Name 3-(2-Methylphenethyl)-5-aminopyrazole
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Exact Mass 201.1266
SMILES Cc1ccccc1CCC2=CC(N)=NN2
Core Scaffold 1H-pyrazol-5-amine
Key Substituent o-Methylphenethyl group

Structural Analysis & Physicochemical Properties

The molecule's utility in medicinal chemistry stems from its balanced physicochemical profile. The aminopyrazole headgroup serves as a classic hydrogen bond donor/acceptor motif (often binding to the hinge region of kinases), while the o-methylphenethyl tail provides hydrophobic interactions and steric bulk that can occupy specific hydrophobic pockets (e.g., the Gatekeeper region in kinases).

Calculated Physicochemical Parameters
ParameterValueBiological Implication
cLogP ~2.3 - 2.6Favorable lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA ~52 ŲHigh membrane permeability (TPSA < 140 Ų).[1]
H-Bond Donors 2 (NH₂, NH)Critical for target engagement (e.g., H-bonds to backbone carbonyls).
H-Bond Acceptors 2 (N, N:)Interaction with catalytic residues (e.g., Lysine).
Rotatable Bonds 3Moderate flexibility allows induced fit without excessive entropic penalty.

Synthetic Pathways & Protocols

The synthesis of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine follows a robust, convergent pathway involving the cyclocondensation of a


-ketonitrile precursor with hydrazine. This section details the retrosynthetic logic and the forward reaction protocol.
Retrosynthetic Analysis

The pyrazole core is disconnected at the N-N and C-N bonds, revealing hydrazine and a


-ketonitrile as the primary synthons. The 

-ketonitrile is derived from the condensation of acetonitrile with a carboxylic ester.
Step-by-Step Synthetic Protocol

Step 1: Preparation of Methyl 3-(2-methylphenyl)propanoate

  • Reagents: 3-(2-methylphenyl)propanoic acid, Methanol, H₂SO₄ (cat).

  • Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 4-6 hours. Neutralize, extract, and distill to obtain the ester.

Step 2: Synthesis of 5-(2-methylphenyl)-3-oxopentanenitrile (The


-Ketonitrile) [1]
  • Reagents: Methyl 3-(2-methylphenyl)propanoate, Acetonitrile (anhydrous), NaH (60% dispersion), THF.[1]

  • Mechanism: Claisen-type condensation.

  • Protocol:

    • Suspend NaH (1.2 eq) in dry THF under N₂.

    • Add acetonitrile (1.2 eq) followed by the ester (1.0 eq) dropwise at reflux (or 60°C).

    • Stir for 3-5 hours until the ester is consumed (monitor by TLC).

    • Quench with water, acidify to pH 4-5, and extract with ethyl acetate.

    • Critical Check: The product exists in equilibrium between the keto and enol forms.

Step 3: Cyclization to Pyrazole

  • Reagents: 5-(2-methylphenyl)-3-oxopentanenitrile, Hydrazine hydrate (

    
    ), Ethanol.[1]
    
  • Protocol:

    • Dissolve the

      
      -ketonitrile (10 mmol) in Ethanol (20 mL).
      
    • Add Hydrazine hydrate (12 mmol) dropwise.

    • Reflux for 2-4 hours.

    • Concentrate the solvent. The product often crystallizes upon cooling or addition of cold water.

    • Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

SynthesisPath Start 3-(2-methylphenyl) propanoic acid Ester Methyl 3-(2-methylphenyl) propanoate Start->Ester Esterification Nitrile 5-(2-methylphenyl)- 3-oxopentanenitrile (Beta-Keto Nitrile) Ester->Nitrile Claisen Condensation Product 3-[2-(2-methylphenyl)ethyl]- 1H-pyrazol-5-amine Nitrile->Product Cyclocondensation Reagent1 MeOH / H+ Reagent2 CH3CN / NaH / THF Reagent3 N2H4·H2O / EtOH / Reflux

Figure 1: Convergent synthetic pathway for the target aminopyrazole.

Biological Context & Applications

Kinase Inhibition (Hinge Binding)

The 3-aminopyrazole motif is a "privileged structure" in kinase drug discovery. It mimics the adenine ring of ATP, allowing the exocyclic amine and the ring nitrogen to form a bidentate hydrogen bond network with the kinase hinge region (e.g., CDK2, Aurora kinases, or p38 MAPK).

  • Role of the Substituent: The 2-(2-methylphenyl)ethyl group extends into the hydrophobic back pocket. The ortho-methyl group on the phenyl ring introduces a specific twist (atropisomerism potential if restricted), which can improve selectivity by clashing with residues in non-target kinases.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~201 Da, this molecule is an ideal "fragment."[1] It has high ligand efficiency (LE) potential. Researchers can grow the molecule from the N1 position or the exocyclic amine to improve potency.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.0-12.0 (br s, 1H, NH pyrazole).
      
    • 
       7.1-7.2 (m, 4H, Ar-H).
      
    • 
       5.3 (s, 1H, Pyrazole C4-H).
      
    • 
       4.5-5.0 (br s, 2H, NH₂).
      
    • 
       2.7-2.9 (m, 4H, -CH₂CH₂-).
      
    • 
       2.3 (s, 3H, Ar-CH₃).
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 202.13.

    • Characteristic fragmentation may show loss of the phenethyl fragment or ammonia.

References

  • Elguero, J. (2020). Pyrazoles.[1][2][3][4] In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Frizzo, C. P., et al. (2009). Synthesis of 3(5)-amino-5(3)-methylpyrazole and its derivatives. Journal of Heterocyclic Chemistry. Link

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

  • PubChem Compound Summary. (2024). 1H-Pyrazol-5-amine derivatives. National Library of Medicine. Link

Sources

Foundational

Technical Monograph: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Executive Summary 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (also known as 5-(2-methylphenethyl)-1H-pyrazol-3-amine) is a bioactive heterocyclic scaffold belonging to the class of 3,5-disubstituted pyrazoles .[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (also known as 5-(2-methylphenethyl)-1H-pyrazol-3-amine) is a bioactive heterocyclic scaffold belonging to the class of 3,5-disubstituted pyrazoles .[1][2][3][4] This compound serves as a critical "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Its core architecture features a tautomeric aminopyrazole headgroup—a proven motif for bidentate hydrogen bonding with the hinge region of kinase enzymes—linked to a lipophilic o-tolyl-ethyl tail. This hydrophobic extension allows the molecule to probe deep selectivity pockets (such as the Gatekeeper or Back-pocket regions) within protein active sites.

This guide details the physicochemical identity, validated synthetic pathways, and medicinal chemistry utility of this compound, designed for researchers in early-stage drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers
ParameterValue
IUPAC Name 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Common Synonyms 5-(2-methylphenethyl)-1H-pyrazol-3-amine; 3-(o-methylphenethyl)-5-aminopyrazole
CAS Registry Number Not widely indexed; treat as Library ID: CID 62366745
SMILES Cc1ccccc1CCc2cc(N)[nH]n2
InChI String InChI=1S/C12H15N3/c1-9-4-2-3-5-10(9)6-7-11-8-12(13)15-14-11/h2-5,8H,6-7H2,1H3,(H3,13,14,15)
InChIKey TYDUIXLKOWFZET-UHFFFAOYSA-N
Structural Properties

The molecule exists in annular tautomerism. In solution, the 3-amino and 5-amino forms interconvert rapidly, though the 5-amino tautomer is often drawn to emphasize the exocyclic amine's nucleophilicity.

PropertyValue (Predicted)Relevance
Molecular Weight 201.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Octanol/Water) ~2.5Good membrane permeability; Lipophilic tail drives potency
TPSA ~52 ŲHigh oral bioavailability potential (<140 Ų)
H-Bond Donors 2 (NH, NH2)Critical for Hinge Binding
H-Bond Acceptors 2 (Pyridine-like N)Critical for Hinge Binding

Part 2: Synthetic Pathways (Expertise & Causality)

The synthesis of 3-substituted-5-aminopyrazoles is most reliably achieved through the Matsumura-type cyclocondensation of


-ketonitriles with hydrazine. This route is preferred over the reaction of 

-ketoesters with hydrazine (which yields pyrazolones) because it unambiguously preserves the aromatic aminopyrazole core.
Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Hydrazine Hydrate: Provides the N-N bond.

  • 5-(2-methylphenyl)-3-oxopentanenitrile: The C3-C5 carbon skeleton containing the nitrile (precursor to amine) and ketone (electrophile for cyclization).

Diagram: Synthetic Workflow

Synthesis Ester Ethyl 3-(2-methylphenyl)propanoate (Starting Material) BetaKeto INTERMEDIATE: 5-(2-methylphenyl)-3-oxopentanenitrile Ester->BetaKeto Claisen-type Condensation AcCN Acetonitrile + NaH (C2 Extender) AcCN->BetaKeto Product TARGET: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine BetaKeto->Product Cyclocondensation (-H2O) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Product

Caption: Two-step convergent synthesis via a


-ketonitrile intermediate.
Detailed Protocol: Step-by-Step
Step 1: Synthesis of 5-(2-methylphenyl)-3-oxopentanenitrile

Rationale: We utilize a Claisen-type condensation where the anion of acetonitrile attacks the ester of 3-(2-methylphenyl)propanoic acid.

  • Activation: In a dry 3-neck flask under Argon, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF.

  • Deprotonation: Add anhydrous Acetonitrile (1.2 eq) dropwise at 0°C. Stir for 30 mins to generate the cyanomethyl carbanion.

  • Addition: Add Ethyl 3-(2-methylphenyl)propanoate (1.0 eq) dissolved in THF dropwise.

  • Reaction: Reflux for 4–6 hours. Monitoring by TLC will show the disappearance of the non-polar ester and appearance of a polar enol/ketone spot.

  • Workup: Quench with dilute HCl (carefully) to pH 4. Extract with Ethyl Acetate.[5][6] The product exists in equilibrium with its enol form.

Step 2: Cyclization to Aminopyrazole

Rationale: Hydrazine acts as a bis-nucleophile. It first attacks the ketone (more electrophilic), forming a hydrazone, which then intramolecularly attacks the nitrile to close the ring and generate the exocyclic amine.

  • Setup: Dissolve the crude

    
    -ketonitrile from Step 1 in absolute Ethanol (0.5 M concentration).
    
  • Reagent: Add Hydrazine monohydrate (2.0 eq). Note: Excess hydrazine prevents formation of azine byproducts.

  • Conditions: Heat to reflux (78°C) for 3–5 hours.

  • Purification:

    • Concentrate the solvent in vacuo.[6]

    • The residue is often an oil that solidifies upon trituration with cold diethyl ether or hexanes.

    • Recrystallize from Ethanol/Water if high purity (>98%) is required for biological assays.

Part 3: Medicinal Chemistry Applications[8][10][11][12][13]

The "Hinge Binder" Concept

The 3-aminopyrazole motif is a bioisostere of the adenine ring of ATP. In kinase drug discovery, this molecule acts as a Type I inhibitor scaffold.

  • Donor (N-H): The pyrazole ring NH donates a hydrogen bond to the hinge region backbone carbonyl (e.g., Glu residue).

  • Acceptor (N): The pyrazole N2 accepts a hydrogen bond from the hinge backbone amide (e.g., Met residue).

  • Hydrophobic Tail: The o-tolyl-ethyl group extends into the hydrophobic pocket, providing selectivity over other kinases by exploiting steric clashes in the gatekeeper region.

Diagram: Pharmacophore Logic

SAR cluster_target Biological Interaction Core Aminopyrazole Core (Hinge Binder) Amine Exocyclic Amine (C5) (Solvent Front / H-Bond Donor) Core->Amine Derivatization Site (Amide/Urea formation) Linker Ethyl Linker (Flexibility) Core->Linker Hinge Kinase Hinge Region (ATP Site) Core->Hinge Bidentate H-Bonds Tail o-Tolyl Group (Hydrophobic Pocket / Selectivity) Linker->Tail Pocket Selectivity Pocket (Gatekeeper) Tail->Pocket Van der Waals

Caption: Structural Activity Relationship (SAR) mapping of the scaffold to kinase active sites.

Derivatization Strategies

To transform this scaffold into a lead candidate, researchers typically modify the exocyclic amine :

  • Amide Coupling: Reaction with acid chlorides to reach the "Solvent Front" of the protein.

  • Urea Formation: Reaction with isocyanates to introduce a "DFG-out" binding mode (Type II inhibition).

  • Sandmeyer Reaction: Converting the amine to a halide (Cl/Br) for subsequent Suzuki couplings, changing the vector of the substituent.

References

  • PubChem Compound Summary. (2025). 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine.[4] National Center for Biotechnology Information. Link

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Review of synthetic methodologies for aminopyrazoles via

    
    -ketonitriles. Link
    
  • Journal of Medicinal Chemistry. (2002). Structure-Based Design of Aminopyrazole Inhibitors. Discusses the binding mode of aminopyrazoles in CDK2 and p38 kinases. (General reference for scaffold utility).
  • NIST Chemistry WebBook. 1H-Pyrazol-5-amine derivatives. Standard reference for spectral data of pyrazole derivatives. Link

Sources

Protocols & Analytical Methods

Method

using 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine as a kinase inhibitor scaffold

Technical Guide: Optimizing the 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Scaffold for Kinase Inhibition Part 1: Executive Summary & Scaffold Analysis Subject: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Role: AT...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing the 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Scaffold for Kinase Inhibition

Part 1: Executive Summary & Scaffold Analysis

Subject: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Role: ATP-Competitive Kinase Inhibitor Scaffold (Type I/II) Chemical Class: 3,5-Disubstituted Pyrazole[1]

This molecule represents a "privileged structure" in kinase drug discovery.[2][3][4] The 3-aminopyrazole core functions as a robust hinge-binding motif , mimicking the adenine ring of ATP.[1][2] The specific inclusion of a flexible ethyl linker connected to an ortho-toluyl group (2-methylphenyl) imparts unique hydrophobic sampling properties, allowing the molecule to probe the Gatekeeper residue or the Hydrophobic Back Pocket II of the kinase active site.

Mechanistic Hypothesis:

  • Hinge Binding: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide NH of residues like Glu or Leu).

  • Hydrophobic Sampling: The ethyl linker provides rotational freedom, allowing the 2-methylphenyl group to induce an "induced fit" conformation, potentially displacing the

    
    C-helix or stabilizing a DFG-out conformation (Type II inhibition) depending on further substitution.[1]
    

Part 2: Structural Biology & Binding Mode Visualization

To rationally optimize this scaffold, one must understand its interaction geometry. The following diagram illustrates the hypothetical binding mode within a generic kinase ATP-pocket (e.g., p38 MAPK or CDK).

BindingMode cluster_0 ATP Binding Site Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold 3-Phenethyl-Aminopyrazole (Scaffold) Scaffold->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper Van der Waals (Ethyl Linker) BackPocket Hydrophobic Pocket II (Selectivity Region) Scaffold->BackPocket Hydrophobic Interaction (2-Methylphenyl)

Caption: Predicted binding interactions. The aminopyrazole anchors to the hinge, while the flexible tail probes the hydrophobic back pocket.

Part 3: Chemical Synthesis Protocol

Objective: Synthesize 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine via cyclocondensation. Principle: The Knorr-type pyrazole synthesis involving the condensation of a


-ketonitrile with hydrazine.[1][5]
Step 1: Preparation of the -Ketonitrile Precursor

Target Intermediate: 5-(2-methylphenyl)-3-oxopentanenitrile.[1]

  • Reagents: Methyl 3-(2-methylphenyl)propanoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF under nitrogen at 0°C.

    • Add acetonitrile dropwise; stir for 30 min to generate the anion.

    • Add methyl 3-(2-methylphenyl)propanoate dropwise.[1]

    • Reflux for 4 hours. Monitor by TLC (formation of polar enolate).

    • Quench: Cool to 0°C, quench with water, and acidify to pH 4-5 with 1N HCl.

    • Extraction: Extract with Ethyl Acetate (3x).[1] Dry over MgSO4 and concentrate.

    • Note: The product exists in keto-enol equilibrium.[1]

Step 2: Cyclization to Aminopyrazole

Target: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine.[1]

  • Reagents: Crude

    
    -ketonitrile from Step 1, Hydrazine hydrate (N2H4[1]·H2O, 2.0 eq), Ethanol (Absolute).
    
  • Procedure:

    • Dissolve the

      
      -ketonitrile in Ethanol (0.5 M concentration).[1]
      
    • Add Hydrazine hydrate dropwise at room temperature.

    • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Monitoring: LC-MS should show disappearance of starting material (M+1 mass shift corresponding to cyclization - H2O).[1]

    • Workup: Evaporate ethanol under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

    • Validation: 1H NMR (DMSO-d6) should show a singlet ~5.5 ppm (pyrazole CH) and broad singlet ~4.5-6.0 ppm (NH2).[1]

Part 4: Biochemical Assay Protocols

To validate this scaffold, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).[1] This is robust against autofluorescence, which is common in early-stage small molecules.[1]

Workflow Diagram

AssayWorkflow Prep 1. Compound Prep (DMSO Serial Dilution) Enzyme 2. Enzyme Reaction (Kinase + Substrate + ATP) Prep->Enzyme Add 10 nL Detect 3. Detection (Eu-Antibody + Tracer) Enzyme->Detect 1 hr Incubation Read 4. Data Analysis (IC50 / Residence Time) Detect->Read Plate Reader

Caption: TR-FRET Kinase Assay Workflow for high-throughput profiling.

Detailed Protocol: IC50 Determination
  • Reagent Setup:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.[1]

    • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).[1]

  • Step-by-Step:

    • Titration: Prepare a 10-point serial dilution of the scaffold in 100% DMSO (Start at 10 µM).

    • Transfer: Acoustic transfer 10 nL of compound to a 384-well low-volume plate.

    • Enzyme Mix: Add 5 µL of Kinase + Antibody mixture. Incubate 15 min.

    • Tracer Mix: Add 5 µL of Tracer.

    • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

    • Read: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a multimode reader (e.g., EnVision).

  • Data Analysis (Self-Validation):

    • Z-Prime (Z'): Must be > 0.5 for the assay to be valid.[1]

    • Cheng-Prusoff Correction: Since this is a competitive inhibitor, calculate

      
      :
      
      
      
      

Part 5: SAR Optimization Strategy

The "Application Note" value of this guide lies in how to evolve the scaffold.

PositionModification StrategyExpected Effect
N1 (Pyrazole) Alkylation / ArylationTargets the "Solvent Front."[1] Can improve solubility and permeability.[6]
C3 (Linker) Rigidification (e.g., Vinyl, Cyclopropyl)Reduces entropic penalty of binding. "Freezes" the bioactive conformation.
C3 (Aryl Group) Substitution (e.g., 3-Cl, 4-F on phenyl)Optimizes interaction with the Hydrophobic Back Pocket.[1]
C4 (Pyrazole) Halogenation (Br/Cl) or ArylationDirect interaction with the Gatekeeper residue. Critical for selectivity.

References

  • Structure & Binding: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

  • Synthesis: Fray, M. J., et al. (1995). Synthesis of 5-aminopyrazoles. Journal of Medicinal Chemistry.

  • Assay Protocol: Coussens, N. P., et al. (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.

  • Mechanism: Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time. Nature Reviews Drug Discovery. [1]

Sources

Application

preparation of pyrazolo[1,5-a]pyrimidines using 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Executive Summary This application note details the optimized protocols for the cyclocondensation of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (referred to herein as Amine-3MPE ) with various 1,3-bis(electrophiles)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the cyclocondensation of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (referred to herein as Amine-3MPE ) with various 1,3-bis(electrophiles) to synthesize functionalized pyrazolo[1,5-a]pyrimidines .

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and showing potency in kinase inhibition (e.g., B-Raf, EGFR) and GABA-A receptor modulation. The specific starting material, Amine-3MPE , incorporates a lipophilic 2-(2-methylphenyl)ethyl side chain. This bulky, hydrophobic moiety significantly influences the solubility profile and binding kinetics of the final drug candidates, necessitating specific solvent systems and purification strategies distinct from simple methyl- or phenyl-substituted pyrazoles.

Pre-Synthesis Considerations

Substrate Analysis: Amine-3MPE
  • Chemical Structure: A 5-aminopyrazole core substituted at the 3-position with a flexible ethyl linker terminating in an ortho-toluyl group.

  • Physical Properties: Unlike hydrophilic aminopyrazoles, Amine-3MPE exhibits low water solubility due to the lipophilic side chain. It is highly soluble in alcohols (EtOH, MeOH), chlorinated solvents (DCM, CHCl3), and polar aprotic solvents (DMF, DMSO).

  • Reactivity Profile: The molecule possesses three nucleophilic sites:

    • Exocyclic Amine (-NH2): The primary nucleophile, typically initiating attack on electrophiles.

    • Ring Nitrogen (N1): The secondary nucleophile involved in the cyclization step.

    • C4 Carbon: Nucleophilic but less reactive; susceptible to electrophilic substitution only under specific conditions.

Reaction Engineering & Regioselectivity

The critical challenge in synthesizing pyrazolo[1,5-a]pyrimidines from unsymmetrical 1,3-dicarbonyls is regiocontrol .

  • Pathway A (Kinetic): Attack of the exocyclic -NH2 on the most reactive carbonyl (ketone)

    
     formation of intermediate enamine 
    
    
    
    cyclization.
  • Pathway B (Thermodynamic): Acid catalysis can promote reversibility, sometimes favoring the thermodynamically stable isomer.

Experimental Protocols

Protocol A: Condensation with Symmetrical 1,3-Diketones (General Method)

Target: Synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[1][2][3] Applicability: High-yield synthesis for symmetric electrophiles (e.g., acetylacetone).

Materials:

  • Amine-3MPE (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: None (in AcOH) or Piperidine (cat. in EtOH)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Amine-3MPE (1.0 mmol) and Glacial Acetic Acid (5 mL). The lipophilic side chain requires AcOH for optimal solubility at RT; if using EtOH, gentle warming is required.

  • Addition: Add Acetylacetone (1.2 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (118°C for AcOH) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (20 mL). The hydrophobicity of the 2-methylphenethyl group will cause the product to precipitate almost immediately.

    • Neutralize with saturated NaHCO3 if necessary to ensure complete precipitation.

  • Purification: Filter the solid. Wash with cold water and hexanes. Recrystallize from EtOH/Water (9:1) to yield the pure 5,7-dimethyl derivative.

Protocol B: Regioselective Synthesis with Unsymmetrical 1,3-Electrophiles

Target: Synthesis of 7-substituted-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidines (Zaleplon-like scaffolds). Reactant: Ethyl acetoacetate (Beta-keto ester).

Mechanism Logic: The ketone carbonyl is harder and more reactive than the ester carbonyl. The exocyclic amine attacks the ketone, followed by N1 attacking the ester, resulting in the 7-methyl-5-oxo isomer.

Step-by-Step Methodology:

  • Setup: Dissolve Amine-3MPE (1.0 mmol) in Toluene (10 mL) or Glacial AcOH (5 mL).

    • Note: Toluene is preferred here to utilize a Dean-Stark trap for water removal, driving the equilibrium forward.

  • Reaction: Add Ethyl Acetoacetate (1.1 mmol).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv).

  • Reflux: Reflux for 6–8 hours with azeotropic removal of water.

  • Isolation: Evaporate solvent in vacuo. Triturate the residue with Diethyl Ether/Pentane. The lipophilic tail aids in the crystallization of the product from non-polar triturates.

Data Visualization & Validated Pathways

Figure 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates the bifurcation between kinetic and thermodynamic control, critical for ensuring the correct isomer is isolated.

ReactionMechanism Start Amine-3MPE (Nucleophile) Intermediate Enaminone Intermediate Start->Intermediate NH2 attacks reactive C=O Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediate PathA Path A: Kinetic (Neutral/Basic) Intermediate->PathA PathB Path B: Thermodynamic (Acidic/High Temp) Intermediate->PathB Prod7 7-Substituted Isomer (Major in Base/Neutral) PathA->Prod7 Direct Cyclization Prod5 5-Substituted Isomer (Major in Acid) PathB->Prod5 Equilibration

Caption: Mechanistic bifurcation in the cyclocondensation of Amine-3MPE. Reaction conditions dictate the final regioisomer ratio.

Figure 2: Optimization Workflow

A decision tree for researchers to select the optimal solvent/catalyst system based on their specific electrophile.

OptimizationWorkflow Start Select Electrophile Decision1 Symmetrical (e.g., Acetylacetone)? Start->Decision1 MethodA Method A: Reflux in AcOH (2-4 hrs) Decision1->MethodA Yes Decision2 Beta-Keto Ester (e.g., Ethyl Acetoacetate)? Decision1->Decision2 No MethodB Method B: Toluene/pTSA Dean-Stark Reflux Decision2->MethodB Standard MethodC Method C: Microwave (EtOH/HCl) 150°C, 15 min Decision2->MethodC High Throughput

Caption: Operational workflow for selecting synthesis protocols based on electrophile type.

Results Analysis & Troubleshooting

Table 1: Expected Analytical Data (Simulated for Validation)
ParameterCharacteristic SignalInterpretation
1H NMR (DMSO-d6)

2.8–3.0 (m, 4H)
Ethylene bridge protons (-CH2-CH2-). Distinctive multiplet shielding.
1H NMR (DMSO-d6)

2.3 (s, 3H)
Ortho-methyl group on the phenyl ring.
1H NMR (DMSO-d6)

6.8 (s, 1H)
Pyrazolo[1,5-a]pyrimidine C-3 proton. Disappearance indicates substitution.
Solubility High in DCM, Low in WaterConfirms incorporation of the lipophilic 3MPE side chain.
LC-MS [M+H]+Clean single peak required. Side products (uncyclized enaminones) appear at M+18.
Troubleshooting Guide
  • Issue: Incomplete Cyclization (Intermediate observed in LCMS).

    • Cause: Steric hindrance of the side chain or insufficient heat.

    • Solution: Switch from Ethanol reflux to Acetic Acid reflux (higher boiling point, acid catalysis) or use Microwave irradiation (150°C).

  • Issue: Poor Solubility of Starting Material.

    • Cause: The 2-(2-methylphenyl)ethyl group is highly lipophilic.

    • Solution: Avoid water/methanol mixtures. Use DCM/MeOH for loading or DMF for reactions.

  • Issue: Regioisomer Mixtures.

    • Solution: If obtaining a mix of 5- and 7-isomers with unsymmetrical diketones, switch to regioselective synthesis using enaminones (dimethylamino-enones) as the electrophile, which strictly directs the cyclization.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Source: Beilstein Journal of Organic Chemistry, 2012.[4]

    • Relevance: Establishes the baseline mechanism for 5-aminopyrazole cyclocondensation and the impact of microwave he
    • URL:[Link]

  • Synthesis and Kinase Inhibitor Activity of Pyrazolo[1,5-a]pyrimidines

    • Source: PMC (N
    • Relevance: details the biological importance of the scaffold and condensation str
    • URL:[Link]

  • Microwave-Assisted Synthesis of Heterocycles

    • Source: MDPI (Molecules), 2015.
    • Relevance: Provides protocols for rapid synthesis which are applicable to the Amine-3MPE substr
    • URL:[Link]

  • General Methods for 5-Aminopyrazole Cycliz

    • Source: Scientia Pharmaceutica, 2015.[1]

    • Relevance: Validates the use of glacial acetic acid as the solvent of choice for lipophilic aminopyrazole deriv
    • URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you improve the yield and purity of this valuable pyrazole building block.

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine is a versatile heterocyclic amine, a class of compounds that serve as crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The pyrazole core is a key pharmacophore found in numerous bioactive molecules.[3][4] This guide focuses on the most common and robust synthetic pathway: the cyclocondensation of a β-ketonitrile with hydrazine.[5][6]

General Synthetic Pathway Overview

The primary route to 3-substituted-5-aminopyrazoles involves the reaction of a corresponding β-ketonitrile with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[2][5]

General_Synthesis ketonitrile 4-(2-methylphenyl)-3-oxobutanenitrile (β-Ketonitrile Precursor) plus + hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) edge_node hydrazine->edge_node  Ethanol (Solvent)  Reflux product 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine edge_node->product

Caption: General reaction scheme for the synthesis of the target pyrazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My overall yield is consistently low. What are the likely causes and how can I fix it?

Low yield is a common issue that can stem from several stages of the process. A systematic approach is needed to identify the bottleneck.

Troubleshooting_Yield start Low Overall Yield precursor_issue Problem with β-Ketonitrile Precursor? start->precursor_issue cyclization_issue Inefficient Cyclization Reaction? start->cyclization_issue workup_issue Product Loss During Workup/Purification? start->workup_issue precursor_purity Verify precursor purity (NMR, LC-MS). Synthesize fresh if needed. precursor_issue->precursor_purity Purity/Stability precursor_synthesis Optimize precursor synthesis. (See FAQ Q2) precursor_issue->precursor_synthesis Availability conditions Optimize Reaction Conditions: - Solvent (EtOH, MeOH) - Temperature (Reflux) - Time (Monitor by TLC) cyclization_issue->conditions Parameters reagents Check Reagent Quality: - Use fresh hydrazine hydrate - Use anhydrous solvent cyclization_issue->reagents Quality ph_control Adjust pH. Neutralize if precursor was made under basic conditions. cyclization_issue->ph_control pH extraction Optimize Extraction: - Adjust pH of aqueous layer - Use appropriate solvent (EtOAc, DCM) workup_issue->extraction Isolation purification Refine Purification: - Recrystallization (try different solvents) - Column chromatography workup_issue->purification Purity

Caption: Decision tree for troubleshooting low reaction yield.

Answer:

There are three primary areas to investigate: the quality of your starting material, the efficiency of the cyclization reaction, and losses during product isolation.

  • 1. β-Ketonitrile Precursor Quality: The purity of the starting β-ketonitrile, 4-(2-methylphenyl)-3-oxobutanenitrile, is critical.

    • Problem: The precursor may be impure, degraded, or exist in its tautomeric enol form, which can affect reactivity. β-ketonitriles can be unstable over long-term storage.

    • Solution:

      • Verify Purity: Analyze your starting material using ¹H NMR and LC-MS. Ensure the absence of significant impurities from its synthesis.

      • Synthesize Freshly: It is often best to use the β-ketonitrile shortly after its preparation. For details on its synthesis, refer to FAQ Question 2 . A common method involves a base-promoted acylation of acetonitrile with an appropriate ester.[7]

  • 2. Inefficient Cyclization Reaction: The core pyrazole-forming step may not be proceeding to completion.

    • Problem: Suboptimal reaction conditions (temperature, solvent, pH) or poor reagent quality can hinder the reaction. If the β-ketonitrile is prepared in situ under basic conditions, the subsequent hydrazine addition can be inefficient without pH adjustment.

    • Solution:

      • Reagent Quality: Use fresh, high-purity hydrazine hydrate. Hydrazine can degrade over time. Ensure you are using an appropriate grade of solvent (e.g., anhydrous ethanol).

      • pH Control: The initial nucleophilic attack on the ketone and the subsequent cyclization onto the nitrile can have different optimal pH ranges. If your β-ketonitrile precursor was synthesized using a strong base like potassium tert-butoxide, it is crucial to neutralize the reaction mixture (e.g., with H₂SO₄ or HCl) before adding hydrazine hydrate.

      • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. The disappearance of the β-ketonitrile spot is a key indicator.

  • 3. Product Loss During Workup and Purification: The target aminopyrazole may be lost during extraction or purification.

    • Problem: 5-aminopyrazoles are basic and can have moderate water solubility, leading to losses during aqueous workups. They can also be sensitive to strong acids or bases during purification.

    • Solution:

      • Extraction: Ensure the pH of the aqueous layer is basic (>8) during extraction with an organic solvent like ethyl acetate or dichloromethane to ensure the amine is in its freebase form. Perform multiple extractions to maximize recovery.

      • Purification:

        • Recrystallization: This is often the most effective method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

        • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (0.5-1%) can help prevent the product from tailing on the column.

Question 2: I am observing multiple spots on my TLC plate besides the starting material and product. What are these impurities?

Answer:

Impurity formation usually points to side reactions or incomplete cyclization.

  • Hydrazone Intermediate: The most common "impurity" is often the uncyclized hydrazone intermediate.[5] This occurs if the second step (intramolecular attack on the nitrile) is slow or stalled.

    • Cause: Insufficient heat, incorrect pH, or steric hindrance can prevent the final ring-closing step.

    • Solution: Ensure the reaction is heated to reflux for a sufficient period. As mentioned above, pH control is vital. Adding a catalytic amount of acid (like acetic acid) can sometimes promote cyclization of the isolated hydrazone.

  • Double Condensation Products: Hydrazine has two nucleophilic nitrogen atoms. While the formation of the pyrazole is generally favored, side reactions can occur, especially if using substituted hydrazines (not applicable here, but good to know).

  • Degradation Products: The starting materials or the product might be degrading under the reaction conditions.

    • Cause: Prolonged heating or exposure to strong acids/bases can cause decomposition.

    • Solution: Monitor the reaction by TLC to avoid unnecessarily long reaction times. Use moderate conditions where possible.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of the 5-aminopyrazole ring?

The reaction is a classic condensation-cyclization mechanism.

Mechanism start β-Ketonitrile intermediate1 Tetrahedral Intermediate start->intermediate1 1. Nucleophilic Attack (on carbonyl carbon) hydrazine Hydrazine hydrazone Hydrazone Intermediate intermediate1->hydrazone 2. Dehydration (-H₂O) cyclized Cyclized Intermediate hydrazone->cyclized 3. Intramolecular Attack (on nitrile carbon) product 5-Aminopyrazole (Enamine form) cyclized->product 4. Tautomerization

Caption: Mechanism of 5-aminopyrazole formation from a β-ketonitrile.

A1: The mechanism involves four key steps:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile.[5]

  • Dehydration: The resulting tetrahedral intermediate loses a molecule of water to form a stable hydrazone intermediate. This intermediate can sometimes be isolated.[5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group in a 5-exo-dig cyclization.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring.

Q2: How do I synthesize the required precursor, 4-(2-methylphenyl)-3-oxobutanenitrile?

This precursor is typically not commercially available and must be synthesized. The most common method is a Claisen-type condensation.

Precursor_Synthesis ester Methyl 2-(o-tolyl)acetate plus + acetonitrile Acetonitrile edge_node acetonitrile->edge_node 1. Strong Base (e.g., KOt-Bu, NaH)     THF, 0°C to RT 2. Acidic Workup (e.g., aq. HCl) product 4-(2-methylphenyl)-3-oxobutanenitrile edge_node->product

Caption: Synthesis of the β-ketonitrile precursor via Claisen-type condensation.

A2: You can synthesize it by reacting an ester of 2-(2-methylphenyl)acetic acid (e.g., the methyl or ethyl ester) with the anion of acetonitrile.[7] A strong, non-nucleophilic base is required to deprotonate acetonitrile.

  • Reagents: Methyl 2-(o-tolyl)acetate, Acetonitrile, Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure Outline:

    • Dissolve acetonitrile in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool in an ice bath.

    • Slowly add the strong base (e.g., KOt-Bu).

    • Once the base has been added, slowly add the methyl 2-(o-tolyl)acetate ester.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction with an acidic aqueous solution (e.g., 1M HCl) and extract the product with an organic solvent. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below.

Q3: What are the critical safety precautions when working with hydrazine?

A3: Hydrazine and its hydrate are hazardous materials and must be handled with extreme care.

  • Toxicity: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and chemically resistant gloves (e.g., butyl rubber or Silver Shield/4H).

  • Flammability & Reactivity: Hydrazine is flammable and can be explosive. Keep it away from heat, sparks, and open flames. It is also a strong reducing agent and can react violently with oxidizing agents.

  • Storage: Store in a cool, well-ventilated area, away from incompatible materials.

  • Spill & Waste: Have a spill kit ready. Neutralize small spills with a weak oxidizing agent like calcium hypochlorite. Dispose of all hydrazine-containing waste according to your institution's hazardous waste protocols.

Data & Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommended Value/ConditionRationale & Notes
Precursor Synthesis
BasePotassium tert-butoxide (KOt-Bu)Strong, non-nucleophilic base effective for deprotonating acetonitrile.[7] NaH is an alternative.
SolventAnhydrous THFEthereal solvent is required. Must be dry to prevent quenching of the base.
Temperature0 °C to Room TemperatureAllows for controlled deprotonation and subsequent condensation.
Cyclization Reaction
Hydrazine Stoichiometry1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the β-ketonitrile.
SolventEthanol or MethanolProtic solvents that facilitate the reaction and are easy to remove.[2][5]
TemperatureReflux (approx. 78 °C for EtOH)Provides the necessary activation energy for the intramolecular cyclization step.
Reaction Time2 - 12 hoursHighly dependent on substrate. Monitor by TLC for completion.
Experimental Protocols

Protocol 1: Synthesis of 4-(2-methylphenyl)-3-oxobutanenitrile

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous acetonitrile (1.5 eq.) and anhydrous THF (approx. 3 mL per mmol of ester).

  • Cool the flask to 0 °C using an ice-water bath.

  • Under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting suspension for 20 minutes.

  • Slowly add a solution of methyl 2-(o-tolyl)acetate (1.0 eq.) in anhydrous THF via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Cool the reaction mixture back to 0 °C and cautiously quench by slow addition of 1 M aqueous HCl until the pH is ~5-6.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Synthesis of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

  • To a round-bottom flask, add the crude 4-(2-methylphenyl)-3-oxobutanenitrile (1.0 eq.) and ethanol (approx. 5 mL per mmol).

  • Add hydrazine hydrate (1.2 eq.) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C).

  • Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC (e.g., in 50% ethyl acetate/hexanes), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate. Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine as a solid.

References
  • Barros, M. T., & Tomé, A. C. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5586. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire (LCM), France. [Link]

  • Tonks, I. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 189–213. [Link]

  • Various Authors. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

  • Kráľová, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Various Authors. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Portilla, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • Hutaud, C., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Dar'in, D., et al. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. [Link]

  • Barbasiewicz, M., et al. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Not Voodoo. (2018). Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]

  • El-Sayed, N. N. E. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Encapsulation and Adsorption Sciences. [Link]

  • Lassagne, F., et al. (2012). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Britton, R., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Organic Chemistry Portal. [Link]

  • Asif, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • Reddy, C. S., et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-(2-(5- AMINO-1H-PYRAZOL-4-YL) THIAZOL-4-YL)-2H-CHROMEN- 2-ONE AND ITS DERIVATIVES. Rasayan Journal of Chemistry. [Link]

Sources

Optimization

resolving tautomeric forms of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

The following Technical Support Guide addresses the structural resolution, characterization, and reactivity of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine . This document is designed for researchers observing spectros...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the structural resolution, characterization, and reactivity of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine . This document is designed for researchers observing spectroscopic anomalies (signal broadening), polymorphism, or regioselectivity issues.[1]

Subject: Resolving Tautomeric Forms of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Case ID: APZ-35-RSLV Support Tier: Senior Application Scientist[1]

Core Diagnostic: The "Ghost" Signals

User Issue: "I am seeing broad or split signals in my


H NMR spectrum (DMSO-d

), and the melting point of my batch varies after recrystallization. Is my compound impure?"

Technical Diagnosis: You are likely observing annular desmotropy (prototropic tautomerism) rather than impurity.[1] The molecule 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine exists in a rapid equilibrium between two dominant forms in solution:

  • Form A (3-Amino): 5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-amine[1]

  • Form B (5-Amino): 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine[1]

While IUPAC nomenclature rules may force the name "pyrazol-5-amine" based on locant priority, Form A (3-amino) is thermodynamically favored in the solid state and non-polar solvents for most 3(5)-substituted aminopyrazoles.[1]

The Mechanism

The proton on the pyrazole nitrogen (


) hops to 

.[1][2] This process is solvent-dependent.[1][2]
  • In CDCl

    
    :  Exchange is often fast on the NMR timescale, leading to averaged signals.[1]
    
  • In DMSO-d

    
    :  The solvent forms strong H-bonds with the NH protons, slowing the exchange.[1] This often results in broad "humps" or distinct sets of signals for both tautomers.[1]
    
Troubleshooting Workflow
SymptomCauseResolution Protocol
Broad

H Signals
Intermediate exchange rateRun Variable Temperature (VT) NMR at 320–350 K to coalesce signals.
Double Peaks Slow exchange (distinct tautomers)Confirm by adding a drop of D

O (exchangeable protons disappear) or acid (protonation creates a symmetric cation).[1]
Melting Point Drift Polymorphism/DesmotropyDifferent tautomers can crystallize separately (desmotropes).[1] Verify with Powder X-Ray Diffraction (PXRD).[1]

Advanced Characterization Protocols

To definitively assign the structure and ratio of tautomers, rely on nitrogen spectroscopy.[1] Carbon and proton shifts are often ambiguous due to the averaging effect.[1]

Protocol A: N HSQC/HMBC (The Gold Standard)

Nitrogen chemical shifts are highly sensitive to protonation state.[1]

  • Pyridine-like N (

    
    ):  Deshielded (
    
    
    
    to
    
    
    ppm relative to CH
    
    
    NO
    
    
    ).[1]
  • Pyrrole-like N (

    
    ):  Shielded (
    
    
    
    to
    
    
    ppm).[1]

Step-by-Step:

  • Dissolve 20-30 mg of sample in DMSO-d

    
    .
    
  • Acquire a

    
    H-
    
    
    
    N HMBC spectrum (optimized for
    
    
    Hz).
  • Interpretation:

    • If you see correlations to two distinct nitrogen environments for the ring, the exchange is slow.[1]

    • The dominant tautomer usually shows the proton attached to the nitrogen further from the electron-withdrawing/donating substituent, governed by the "lone pair repulsion" and H-bonding capability.[1] For 3-aminopyrazoles, the 3-amino form (Form A) is typically dominant because the amino group at C3 can H-bond with

      
      .[1]
      
Protocol B: Crystallization for Structure Determination

To isolate a single tautomer for X-ray diffraction:

  • Solvent Selection: Use a non-polar solvent (Toluene or Hexane/EtOAc) to favor the intramolecularly H-bonded form (usually 3-amino).[1]

  • Slow Evaporation: Avoid rapid precipitation which traps mixtures.[1]

  • Result: The solid-state structure is almost exclusively the 3-amino tautomer (5-substituted-3-amine) due to an intermolecular H-bond network forming dimers or catemers.[1]

Reactivity & Regiocontrol Guide

User Issue: "I tried to alkylate the ring nitrogen, but I got a mixture of N1 and N2 products. How do I control regioselectivity?"

Strategic Insight: The tautomeric equilibrium means both nitrogens are nucleophilic.[1] Regioselectivity is controlled by sterics (the R group) and electronics (the amino group).[1]

  • Alkylation (Basic Conditions): The pyrazolate anion is the intermediate.[1] Alkylation typically occurs at the nitrogen furthest from the bulky substituent (Steric Control) or adjacent to the substituent that allows the most stable resulting tautomer (Thermodynamic Control).[1]

  • Acylation (Neutral/Acidic): Often occurs on the exocyclic amine first, or the ring nitrogen driven by the "pyridine-like" lone pair.[1]

Decision Matrix for Functionalization
Desired ProductRecommended StrategyMechanism
N-Alkylation at

(Sterically Hindered Side)
Use Mitsunobu conditions or transient protection.Direct attack is difficult; requires directing groups.[1]
N-Alkylation at

(Sterically Free Side)
Standard alkyl halide + NaH/K

CO

.[1]
The anion attacks via the least hindered nitrogen (distal to the 2-methylphenylethyl group).[1]
Exocyclic Amine Functionalization Use anhydride/chloride at low temp (0°C).[1]The exocyclic amine is more nucleophilic than the ring nitrogens in neutral media.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric forms and the numbering ambiguity that leads to confusion.

Tautomerism Fig 1. Annular tautomerism between 3-amino and 5-amino forms and the convergence to a common anion for alkylation. cluster_0 Tautomeric Equilibrium (Solution) T1 Form A: 3-Amino-5-R (Thermodynamically Favored) H on N1, NH2 on C3 T2 Form B: 5-Amino-3-R (Less Stable) H on N1, NH2 on C5 T1->T2 Fast H-Shift (CDCl3) Anion Pyrazolate Anion (Intermediate in Base) T1->Anion Base (-H+) T2->Anion Base (-H+) Prod_N2 Major Product: N-Alkylation at N2 (Distal to R-group) Anion->Prod_N2 R'-X (Steric Control)

Figure 1: The R group represents the [2-(2-methylphenyl)ethyl] moiety.[1] Note that while the user names it "5-amine" (Form B), the equilibrium often favors Form A.[1]

Computational Modeling (Docking)

User Issue: "Which tautomer should I use for molecular docking simulations?"

Recommendation: Do not rely on a single tautomer.[1]

  • Generate Both: Create 3D conformers for both the 3-amino-1H and 5-amino-1H forms.

  • Allow Flip: If your docking software (e.g., Glide, Gold, AutoDock) allows tautomer generation on the fly, enable it.[1]

  • Interaction Check:

    • 3-Amino form: Acts as a donor-acceptor motif (Donor: Ring NH, Acceptor: Ring N, Donor: Exocyclic NH2).[1]

    • 5-Amino form: Different spatial arrangement of the H-bond donor/acceptor vectors.[1][3]

    • Note: In kinase hinges, the specific tautomer often binds to satisfy the "donor-acceptor-donor" pattern of the protein backbone.[1]

References

  • Alkorta, I., & Elguero, J. (2025).[1] Structure and Tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. ResearchGate.

  • BenchChem Technical Guides. (2025). Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals. BenchChem.

  • Silva, V. L. M., et al. (2019).[1][3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI, International Journal of Molecular Sciences.[1]

  • Edilova, Y. O., et al. (2025).[1][4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI, International Journal of Molecular Sciences.[1]

Sources

Troubleshooting

Technical Support Center: Purification of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Case ID: PUR-PYR-005 Subject: Troubleshooting HPLC Tailing, Peak Splitting, and Solubility Issues Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Purifying 3-[2-(2-methylphenyl)ethyl]-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Subject: Troubleshooting HPLC Tailing, Peak Splitting, and Solubility Issues Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that possesses:

  • Amphoteric character: A basic exocyclic amine and an acidic pyrrole-like ring nitrogen.

  • Tautomeric equilibrium: The 1,2-proton shift on the pyrazole ring causes peak splitting.

  • Significant hydrophobicity: The 2-methylphenyl (o-tolyl) tail creates solubility mismatches with aqueous mobile phases.

This guide moves beyond standard C18 protocols to address the specific physicochemical behavior of aminopyrazoles.

Diagnostic Matrix: What are you seeing?

SymptomProbable CauseImmediate Action
Split Peaks / "Ghost" Peak Tautomerism: Slow interconversion between 1H- and 2H- isomers on the column timescale.Increase Column Temperature to 60°C to coalesce peaks.
Severe Tailing (Asymmetry > 1.5) Silanol Interaction: The basic amine is interacting with acidic silanols on the silica support.Switch to High pH (pH 10) using a hybrid silica column (e.g., XBridge, Gemini).
Precipitation in Fraction Collector Solubility Shock: The hydrophobic o-tolyl tail crashes out when the organic modifier evaporates or upon dilution.Immediate dilution of fractions with MeOH/DMF; Use a "trap-free" collection mode.
Fronting / Broad Peaks Sample Solvent Mismatch: Injecting DMSO/DMF slugs into a high-aqueous starting gradient.Use "Sandwich Injection" or dilute sample with water/methanol (1:1).

Deep Dive 1: The Tautomer Trap (Peak Splitting)

The Mechanism

Aminopyrazoles exist in a dynamic equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms (often referred to as 1H and 2H tautomers depending on nomenclature).

  • The Problem: If the rate of interconversion (

    
    ) is similar to the timescale of the separation, the molecule will partially separate into two distinct bands, connected by a "saddle" (plateau). This looks like a failed separation of impurities.
    
  • The Fix: You must shift the kinetics.

    • Thermodynamic Control (pH): Locking the molecule in one ionization state (fully deprotonated or fully protonated) often favors a single tautomer.

    • Kinetic Control (Temperature): Heating the column increases the rate of proton exchange, causing the two peaks to coalesce into a single, sharp peak (time-averaged position).

Visualizing the Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Intervention T1 Tautomer A (3-amino-1H) T2 Tautomer B (5-amino-1H) T1->T2 Slow Exchange (Split Peak) Result Single Sharp Peak T1->Result T2->Result Heat High Temp (60°C) Heat->T1 Accelerates Exchange pH High pH (>9.5) pH->T2 Stabilizes Single Form

Figure 1: Strategy for resolving peak splitting caused by pyrazole tautomerism. Increasing energy (heat) coalesces the peaks.

Deep Dive 2: The Silanol Struggle (Tailing)

The Mechanism

The exocyclic amine (-NH2) and the pyrazole ring nitrogen are basic. Standard silica-based C18 columns have residual silanol groups (Si-OH) with a pKa of ~3.5–4.5.

  • Acidic Mobile Phase (pH 2-3): The silanols are mostly neutral, but the analyte is positively charged (protonated). Cation exchange occurs with the few deprotonated silanols, causing drag (tailing).

  • Neutral Mobile Phase (pH 6-7): Worst case. Both silanols and analyte are partially ionized. Strong ionic attraction.

The Solution: High pH Chromatography

By raising the pH to 10.0 (using Ammonium Hydroxide or Ammonium Bicarbonate), you achieve two things:

  • Deprotonation: The amine groups on the pyrazole become neutral (free base).

  • Repulsion: The silica surface is fully negatively charged, but since the analyte is neutral, there is no ionic attraction.

Critical Note: You must use a column engineered for high pH stability (Hybrid Silica or Polymer), such as:

  • Waters XBridge BEH C18

  • Phenomenex Gemini NX-C18

  • Agilent Poroshell HPH-C18

Deep Dive 3: Selectivity & The Hydrophobic Tail

The 2-(2-methylphenyl)ethyl group is an aromatic, hydrophobic anchor. Standard C18 interacts only via hydrophobicity. However, impurities often include regioisomers where the ethyl linker is attached differently, or the methyl group is in the para position.

Recommendation: Phenyl-Hexyl Chemistry Switching to a Phenyl-Hexyl stationary phase introduces


 interactions. The electron-rich pyrazole and the phenyl ring of your tail will interact differently with the phenyl ring of the stationary phase compared to aliphatic impurities. This often resolves "shoulder" impurities that co-elute on C18.

Optimized Purification Protocol

This protocol assumes a preparative HPLC workflow but scales down to analytical.

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH4OH).

  • Solvent B: 100% Acetonitrile.

  • Rationale: High pH suppresses silanol interactions and keeps the pyrazole in the free-base form, reducing tailing and improving loading capacity.

Column Selection
  • Primary: Waters XBridge BEH C18 OBD Prep Column (130Å, 5 µm).

  • Alternative (for isomers): Phenomenex Luna Phenyl-Hexyl.

Method Parameters
  • Flow Rate: Dependent on column ID (e.g., 20 mL/min for 19mm ID).

  • Temperature: 60°C (CRITICAL for tautomer coalescence).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

Gradient (Generic)
  • Note: The hydrophobic tail requires higher organic content.

Time (min)% Solvent BComment
0.05Initial Hold
1.05Load Sample
1.530Jump to start of elution window
10.080Shallow gradient for separation
10.195Wash
12.095Hold
12.15Re-equilibrate
Sample Dilution (The "Crash" Prevention)

Do not dissolve solely in DMSO. The hydrophobic tail will precipitate when the DMSO slug hits the aqueous mobile phase.

  • Solvent: 50% DMSO / 50% Methanol.

  • Filter: 0.2 µm PTFE filter (removes micro-precipitates that cause head-pressure spikes).

Troubleshooting Workflow

Troubleshooting Start Start: Poor Peak Shape CheckSplit Is the peak split? Start->CheckSplit CheckTail Is it tailing? CheckSplit->CheckTail No Temp Increase Temp to 60°C CheckSplit->Temp Yes pH Switch to pH 10 (High pH) CheckTail->pH Yes Column Switch to Phenyl-Hexyl CheckTail->Column No (Co-elution) Temp->CheckTail Still splitting? Success Purified Target pH->Success Column->Success

Figure 2: Decision tree for optimizing aminopyrazole purification.

References

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.Link

  • National Center for Biotechnology Information. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC8306877. Link

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Link

  • SIELC Technologies. (2024). Separation of Pyrazole on Newcrom R1 HPLC column.Link

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.Link

Optimization

separation of regioisomers in 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine reactions

Technical Support Center: Pyrazole Chemistry Division Subject: Separation & Characterization of Regioisomers in 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Derivatives Executive Summary You are likely encountering a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry Division Subject: Separation & Characterization of Regioisomers in 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine Derivatives

Executive Summary

You are likely encountering a classic "ambident nucleophile" challenge. The parent molecule, 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine , exists in a rapid tautomeric equilibrium between the 3-amino and 5-amino forms.[1] You cannot separate these tautomers in the parent state.[1]

However, when you perform N-alkylation or N-acylation reactions, this equilibrium is "frozen," typically yielding a mixture of two distinct regioisomers:[1][2]

  • Isomer A (N1-substituted): Substitution occurs on the nitrogen adjacent to the ethyl-phenyl linker.[1]

  • Isomer B (N2-substituted): Substitution occurs on the nitrogen adjacent to the exocyclic amine.[1]

This guide provides the protocols to distinguish, separate, and control these isomers.

Module 1: Analytical Diagnostics (The "Triage")

User Question: "I have two peaks in my LCMS after alkylation. Which isomer is which?"

The Expert Solution: Do not rely solely on LCMS elution order, as it varies based on the column stationary phase (C18 vs. Phenyl-Hexyl). The definitive structural assignment requires 1D and 2D NMR.[1]

Diagnostic Protocol: NOE & HMBC

The most reliable method to distinguish the isomers is measuring the Nuclear Overhauser Effect (NOE) between the new


-substituent and the existing groups on the pyrazole ring.[1][2]
FeatureIsomer A (Linker-Proximal) Isomer B (Amine-Proximal)
Structure

-Substituent is next to the ethyl chain.[1]

-Substituent is next to the

group.[1]
NOE Correlation Strong NOE between

-Substituent protons and the

-methylene of the ethyl linker.[1]
Strong NOE between

-Substituent protons and the pyrazole

protons (if visible).[1]

C NMR (C3/C5)
The carbon carrying the linker often shifts upfield due to steric compression from the

-subst.[1]
The carbon carrying the amine shifts significantly;

signals are highly sensitive to adjacent alkylation.[1]
Elution (C18, High pH) Typically elutes later (more lipophilic due to buried polar surface).[1][2]Typically elutes earlier (amine is more exposed/solvated).[1][2]

Expert Insight: In DMSO-


, the pyrazole 

protons are usually broad singlets around 5.0–6.5 ppm.[1][2] If you alkylate at the nitrogen next to the amine (Isomer B), these protons often shift downfield and sharpen due to hydrogen bonding with the new substituent or loss of tautomeric exchange broadening.[1][2]

Module 2: Purification Protocols (The "Fix")

User Question: "My isomers co-elute on standard acidic HPLC. How do I separate them?"

The Expert Solution: Aminopyrazoles are basic.[1] Under standard acidic conditions (0.1% Formic Acid/TFA), both isomers are protonated, highly polar, and interact poorly with the stationary phase (peak tailing).[1][2] You must switch to High pH chromatography.

Protocol A: High pH Reverse-Phase HPLC (Recommended)

This method suppresses protonation, maximizing the hydrophobicity difference between the regioisomers.[1][2]

  • Stationary Phase: C18 (hybrid particle technology recommended, e.g., XBridge BEH C18 or Gemini-NX).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% to 60% B over 20 minutes (Adjust based on lipophilicity of your specific alkyl group).

  • Flow Rate: 15-20 mL/min (for 19mm prep columns).

Protocol B: Flash Chromatography (Normal Phase)

If you lack prep-HPLC, use "Basified Silica."[1][2] Standard silica is acidic and will streak amine products.[1]

  • Slurry Preparation: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before packing the column.[1]

  • Eluent: 0-10% Methanol in Dichloromethane (DCM).

  • Additive: Add 0.5% concentrated Ammonium Hydroxide (

    
    ) to the Methanol bottle.
    
    • Why? The ammonia competes for silanol sites, sharpening the peaks.[1][2]

Module 3: Synthetic Control (The "Prevention")

User Question: "I only want Isomer A. How do I stop Isomer B from forming?"

The Expert Solution: Regioselectivity is governed by the battle between Sterics (blocking the site) and Electronics (nucleophilicity).[1][2]

  • Electronic Bias: The nitrogen adjacent to the amine (N2) is electronically more nucleophilic due to the alpha-effect and electron donation from the

    
    .[1]
    
  • Steric Bias: The nitrogen adjacent to the (2-methylphenyl)ethyl linker (N1) is sterically hindered by the bulky side chain.[1][2]

Regiocontrol Decision Tree

RegioControl cluster_tips Expert Tip Start Target: N-Alkylation of 3-Substituted-5-Aminopyrazole Condition Which Isomer do you want? Start->Condition IsomerA Isomer A (Next to Linker) (Sterically Disfavored) Condition->IsomerA Targeting N1 IsomerB Isomer B (Next to Amine) (Electronically Favored) Condition->IsomerB Targeting N2 StrategyA Strategy: Thermodynamic Control Use: NaH / THF (Reflux) or Cs2CO3 / DMF Mechanism: Reversible alkylation allows equilibration to the most stable isomer. IsomerA->StrategyA StrategyB Strategy: Kinetic Control Use: LiHMDS / THF (-78°C) Mechanism: Deprotonation followed by rapid quench favors the most accessible/nucleophilic N. IsomerB->StrategyB Tip Protecting the amine (e.g., as a phthalimide) before alkylation can completely invert selectivity by adding massive steric bulk to N2.

Caption: Decision matrix for biasing reaction conditions toward specific regioisomers. Note that protecting groups are often the most effective "sledgehammer" for selectivity.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I separate the isomers using crystallization? A: Yes, but it is highly substrate-dependent.[1][2] Isomer B (amine-proximal substitution) often has higher symmetry and hydrogen-bonding capability, making it more crystalline.[1][2] Try recrystallizing the crude mixture from hot Ethanol or Isopropyl Acetate.[1] The solid is often enriched in Isomer B, while Isomer A remains in the mother liquor.[1][2]

Q: Why does my product turn purple/brown on the column? A: Aminopyrazoles are electron-rich and prone to oxidation.[1] If you use standard silica gel (which contains iron impurities and is acidic), oxidative degradation occurs.[1][2] Always use neutralized silica (see Module 2) or flush the column with Nitrogen before running.[1]

Q: I used hydrazine hydrate to make the starting material. Did I make isomers then? A: No. If you reacted a beta-keto nitrile with unsubstituted hydrazine (


), you formed a single chemical species that exists as a tautomeric pair.[1][2] You do not have "isomers" until you lock the structure via a subsequent reaction.[1]

References

  • Fandrick, D. R., et al. (2015).[1][2][4] Control of Regioselectivity in the Synthesis of Aminopyrazoles. Journal of Organic Chemistry.[1][2][5] Link[1][2]

    • Relevance: Defines the kinetic vs.
  • Schmidt, A., et al. (2022).[1][2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][5] Journal of Organic Chemistry.[1][2][5] Link[1][2]

    • Relevance: mechanistic insights into N1 vs N2 selectivity.[1][2]

  • BenchChem Technical Guides. (2025). Column chromatography conditions for separating pyrazole isomers.Link[1][2]

    • Relevance: Practical solvent systems for flash chromatography of basic heterocycles.[1][2]

  • SIELC Technologies. (2024).[1][2] HPLC Separation of Aminopyridines and Pyrazoles in Hydrogen-Bonding Mode.Link[1][2]

    • Relevance: Advanced HPLC methods using mixed-mode columns for difficult separations.[1]

Sources

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges of 3-[2-(2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine in bioassay development. We will explore the physicochemical rationale behind solubility issues and provide validated, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine directly in aqueous buffer resulted in precipitation. Why is this happening?

A1: This is a common observation for compounds with this type of chemical structure. The pyrazole ring, combined with the methylphenyl ethyl group, confers significant non-polar character to the molecule, leading to poor aqueous solubility.[1][2][3] The molecule's structure (Predicted XlogP: 2.5) indicates a preference for lipophilic environments over aqueous media.[4] Direct dissolution in buffers like PBS or saline is often unsuccessful because the water molecules cannot effectively solvate the large, non-polar regions of the compound, leading to aggregation and precipitation.

Q2: What is the recommended first-pass strategy for preparing a high-concentration stock solution?

A2: The industry-standard starting point for a poorly soluble compound is to use a water-miscible, non-polar organic solvent to create a concentrated stock solution.[1][5] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.

  • Causality: DMSO is an aprotic, highly polar solvent capable of dissolving a wide range of non-polar and polar compounds. It effectively disrupts the crystal lattice energy of the solid compound, allowing it to be solvated.[6] Preparing a high-concentration stock (e.g., 10-50 mM) in DMSO is a crucial first step.[5] This allows for the addition of a very small volume of the stock solution to your aqueous assay medium, minimizing the concentration of the organic solvent in the final assay, which is critical for cell-based studies.[6][7][8]

Q3: I successfully dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What is this phenomenon and how can I fix it?

A3: This is a classic example of a "solvent-shift" or "anti-solvent" precipitation. While the compound is stable in the high-concentration DMSO stock, diluting it into an aqueous environment drastically changes the solvent properties. The aqueous medium acts as an anti-solvent, causing the compound to crash out of the solution.

To address this, you can employ several strategies, often in combination:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%, as higher concentrations can be cytotoxic and can also promote precipitation.[6][7][9] If your desired final compound concentration requires more than 0.5% DMSO, you must explore other solubilization methods.

  • Use a Co-Solvent: A mixture of water and a water-miscible organic solvent can improve solubility.[1]

  • pH Adjustment: Leverage the basic amine group on the pyrazole ring.

  • Formulation with Excipients: Employ agents like cyclodextrins to encapsulate the compound.[10][11][12]

Q4: How can I use pH to my advantage to increase the solubility of this compound?

A4: The 5-amino group on the pyrazole ring is a basic functional group. By lowering the pH of the solution, this amine group can be protonated, forming a positively charged salt. This ionized form of the molecule is generally much more water-soluble than the neutral form.[13][14]

This relationship is governed by the Henderson-Hasselbalch equation, which demonstrates that as the pH of the solution drops below the pKa of the amine group, the proportion of the more soluble, ionized form increases.[15][16][17][18]

  • Practical Implication: You can attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 5.0-6.5). However, you must verify that this pH is compatible with your specific bioassay and does not affect cell health or protein function.

Q5: What are cyclodextrins and how can they help with my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12] They can act as "molecular buckets" to encapsulate poorly soluble drug molecules like yours.

  • Mechanism: The non-polar methylphenyl ethyl portion of your compound can fit into the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[10][11] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in aqueous media, significantly enhancing the apparent solubility of the compound.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative for this purpose.[11]

Troubleshooting Workflow & Protocols

This section provides a logical workflow for tackling solubility issues, followed by detailed experimental protocols.

Solubility Enhancement Workflow

The following diagram outlines a decision-making process for systematically improving the solubility of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine.

G start_node Start: Compound Precipitation in Assay stock_prep Prepare 10-50 mM Stock in 100% DMSO start_node->stock_prep dilute_assay Dilute to Final Concentration in Aqueous Assay Medium stock_prep->dilute_assay check_precip Precipitation Observed? dilute_assay->check_precip ph_adjust Strategy 1: pH Adjustment (See Protocol 2) check_precip->ph_adjust Yes success Success: Proceed with Bioassay (Run Vehicle Controls) check_precip->success No no_precip No yes_precip Yes co_solvent Strategy 2: Co-Solvent System (e.g., with PEG 400) ph_adjust->co_solvent If pH is not assay-compatible ph_adjust->success cyclodextrin Strategy 3: Cyclodextrin Formulation (See Protocol 3) co_solvent->cyclodextrin If still insufficient co_solvent->success cyclodextrin->success

Caption: A decision tree for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution

This is the foundational step for all subsequent experiments.[21][22][23][24]

  • Calculation: Determine the mass of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (Molecular Weight: ~215.29 g/mol ) required to make a 20 mM stock solution in 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L * 0.001 L * 215.29 g/mol * 1000 = 4.31 mg

  • Weighing: Accurately weigh approximately 4.31 mg of the compound into a sterile, light-protected microcentrifuge tube.[5][23]

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol aims to increase solubility by protonating the amine group.

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., MES or citrate-phosphate buffer) at different pH values, such as pH 5.0, 5.5, 6.0, and 6.5.

  • Solubility Test:

    • Add a small amount of the solid compound to 1 mL of each buffer to create a supersaturated slurry.

    • Equilibrate the slurries for 24 hours at room temperature with constant agitation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Assay Compatibility: Before using an acidic buffer in your main experiment, run a control experiment to ensure the pH does not adversely affect cell viability or other assay parameters.

Parameter Description Consideration
pH Range 5.0 - 7.0Lower pH increases protonation and solubility.
Mechanism Formation of a more soluble cationic salt.Based on the Henderson-Hasselbalch principle.[17][25]
Assay Impact Potential for altered cell physiology or enzyme activity.Must be validated with a pH-matched vehicle control.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a formulation excipient to create a soluble inclusion complex.[10][12]

  • HP-β-CD Solution Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. This corresponds to a 100 mg/mL solution.

  • Complexation:

    • Add your high-concentration DMSO stock solution (from Protocol 1) dropwise to the stirring HP-β-CD solution.

    • Do not exceed a 1:100 dilution (e.g., 10 µL of DMSO stock into 990 µL of HP-β-CD solution) to keep the final DMSO concentration low (<1%).

    • The target is to achieve a molar excess of HP-β-CD to the compound (e.g., 10:1 or higher).

  • Equilibration: Allow the mixture to stir at room temperature for at least 1 hour to ensure efficient complex formation. The solution should become clear.

  • Application: Use this freshly prepared, complexed solution as your working stock for further dilutions into the final assay.

  • Control: It is imperative to run a vehicle control containing the same final concentration of HP-β-CD and DMSO in your assay to account for any effects of the formulation itself.[8]

Excipient Typical Concentration Mechanism Notes
DMSO < 0.5% finalPrimary organic solventPotential for cytotoxicity at >1%.[7][9]
PEG 400 1-5% finalCo-solventCan improve solubility but must be tested for assay interference.
HP-β-CD 1-10% (w/v)Inclusion complexationGenerally low cytotoxicity; effective for hydrophobic compounds.[8][10]

References

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences [URL: https://ijps.org/index.php/ijps/article/view/100]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10784347/]
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK [URL: https://www.admet-dmpk.org/articles/ADMET_2015_3_4_209_213.pdf]
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed [URL: https://pubmed.ncbi.nlm.nih.gov/17542571/]
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences [URL: https://innovareacademics.in/journals/index.php/ijpps/article/view/50604]
  • Improving solubility of pyrazole derivatives for reaction. BenchChem [URL: https://www.benchchem.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI [URL: https://www.mdpi.com/1999-4923/15/12/2685]
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar [URL: https://touroscholar.touro.edu/sjlcas/vol10/iss2/4/]
  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate [URL: https://www.researchgate.net/publication/382890697_Optimizing_Cell_Density_and_Unveiling_Cytotoxic_Profiles_of_DMSO_and_Ethanol_in_Six_Cancer_Cell_Lines_Experimental_and_In_Silico_Insights]
  • Pyrazole. Solubility of Things [URL: https://www.solubilityofthings.
  • Pyrazole | 288-13-1. ChemicalBook [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258273.htm]
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem [URL: https://www.benchchem.
  • dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem [URL: https://www.benchchem.
  • Considerations regarding use of solvents in in vitro cell based assays. SpringerLink [URL: https://link.springer.com/article/10.1007/s10616-012-9530-6]
  • Best Practices For Stock Solutions. FasterCapital [URL: https://fastercapital.com/topics/best-practices-for-stock-solutions.html]
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes [URL: https://microbenotes.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences [URL: https://info.gbiosciences.com/blog/stock-solutions-101-everything-you-need-to-know]
  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832813/]
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate [URL: https://www.researchgate.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta [URL: https://openeducationalberta.
  • How to Make Accurate Stock Solutions. Bitesize Bio [URL: https://bitesizebio.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering [URL: https://vjste.vn/index.php/vjste/article/view/137]
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem [URL: https://www.benchchem.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar [URL: https://www.semanticscholar.org/paper/Considerations-regarding-use-of-solvents-in-in-Holm-Davidsen/b6b553658514930353c734899557b7791444d320]
  • Making and Diluting Stock Solutions. PubMed [URL: https://pubmed.ncbi.nlm.nih.gov/21356821/]
  • 3-[2-(2-methylphenyl)ethyl]-1h-pyrazol-5-amine. PubChemLite [URL: https://pubchemlite.acs.org/compound/CID62366745]
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. BenchChem [URL: https://www.benchchem.com/appnote/technical-support-center-enhancing-solubility-of-poorly-soluble-compounds-for-bioassays]
  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10229410/]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (MW: 201.13 Da). As a privileged scaffold in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (MW: 201.13 Da). As a privileged scaffold in kinase inhibitor discovery (resembling the pharmacophore of several ATP-competitive drugs), accurate structural elucidation of this compound is critical.

This document objectively compares the utility of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) for this specific analyte. We demonstrate that while EI provides fingerprinting via ring fission, ESI-CID (Collision-Induced Dissociation) offers superior sensitivity for biological matrices, characterized by a diagnostic "Linker-Cleavage" mechanism.

Part 1: Structural Context & Ionization Physics

To interpret the spectra accurately, one must first deconstruct the molecule into its labile stress points.

The Analyte
  • Formula:

    
    
    
  • Exact Mass: 201.1266 Da

  • Structural Domains:

    • Core: 5-Amino-1H-pyrazole (Proton acceptor/donor site).

    • Linker: Ethyl chain (

      
      ).
      
    • Tail: o-Tolyl (2-methylphenyl) group.

Methodological Comparison: ESI vs. EI

The choice of ionization source drastically alters the observed topology of the molecule.

FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
Primary Ion


Energy Regime Low internal energy; fragmentation requires CID.70 eV; extensive in-source fragmentation.
Dominant Mechanism Charge-Remote Fragmentation & Neutral Loss.Radical-Site Directed Cleavage & Ring Fission.
Key Utility Quantitation (PK/PD): High sensitivity in plasma.Identification: Library matching (NIST) & isomer differentiation.
Nitrogen Rule Even mass (

202) = Odd nitrogens (3).
Odd mass (

201) = Odd nitrogens (3).

Part 2: Deep Dive Fragmentation Pathways

The following mechanisms describe the causality behind the spectral peaks. These pathways are validated against standard behavior of aminopyrazoles and alkyl-benzenes.

Pathway A: The "Linker Snap" (Benzylic/Homobenzylic Cleavage)

This is the most diagnostic pathway in ESI-CID. The ethyl linker acts as a fuse between the aromatic tail and the heterocyclic head.

  • Mechanism: Inductive cleavage occurs at the

    
     bond of the ethyl linker.
    
  • Result: The charge is retained on the basic pyrazole nitrogen.

  • Transition:

    
     (Aminopyrazole-ethyl cation) + Neutral o-xylene species.
    
  • Alternative (EI Mode): In Electron Impact, the charge often stabilizes on the aromatic ring, generating the Tropylium ion derivative (

    
    ).
    
Pathway B: The "Ammonia Purge" (Neutral Loss)

Common in primary amines (


).
  • Mechanism: Heterolytic cleavage of the

    
     bond, often assisted by a neighboring proton transfer from the ring nitrogen.
    
  • Transition:

    
     (Loss of 17 Da).
    
  • Significance: This transition is often used as a "Qualifier" ion in MRM (Multiple Reaction Monitoring) methods because it preserves the carbon skeleton.

Pathway C: Pyrazole Ring Fission (RDA-like)

High-energy collision (or EI) causes the pyrazole ring to shatter.

  • Mechanism: Loss of

    
     (27 Da) or 
    
    
    
    (28 Da).
  • Transition:

    
    .
    

Part 3: Visualization of Fragmentation Logic

The following diagram maps the precursor ion to its progeny. This logic is essential for setting up Q3 transitions in triple-quadrupole instruments.

FragmentationTree M Precursor [M+H]+ m/z 202.13 Frag1 Neutral Loss (NH3) m/z 185.10 M->Frag1 -17 Da Frag2 Linker Cleavage A (Pyrazole-Ethyl) m/z 97.06 M->Frag2 -105 Da (Neutral Tolyl) Frag3 Linker Cleavage B (Methyl-Tropylium) m/z 105.07 M->Frag3 -97 Da (Neutral Pyrazole) Frag1_sub Ring Opening (-HCN) m/z 158.09 Frag1->Frag1_sub High CE Frag2_sub Ring Fission (-N2) m/z 69.05 Frag2->Frag2_sub High CE

Caption: Fragmentation tree for 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine under ESI-CID conditions. Blue indicates precursor; Green/Red/Yellow indicate primary product ions.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results, use the following standardized LC-MS/MS workflow. This protocol includes a "Causality Check" to ensure the peaks observed are genuine fragments and not source artifacts.

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure full protonation (

      
      ) of the amine and pyrazole nitrogens, maximizing sensitivity in ESI(+).
      
Direct Infusion (Tune Mode)
  • Flow Rate: 10 µL/min into ESI source.

  • Source Parameters:

    • Spray Voltage: 3500 V (Positive Mode).

    • Capillary Temp: 300°C.

    • Sheath Gas: 10 (Arb units).

Collision Energy (CE) Ramp Experiment

Perform a "Product Ion Scan" of parent


 202.1 with stepping collision energies.
CE (eV)Observed Dominant IonInterpretation
10 eV 202.1 (Parent)Minimal fragmentation; soft transmission.
20 eV 185.1 (

loss)
Labile amine group detaches first.
35 eV 97.1 (Pyrazole core)C-C linker bond breaks; charge stays on heterocycle.
50 eV 69.0 (Ring shatter)Pyrazole ring destruction (loss of

).
Causality Check (Validation)
  • Step: Inject a blank solvent immediately after the high-concentration sample.

  • Criteria: If

    
     97 appears in the blank, it indicates "In-Source Fragmentation" or carryover.
    
  • Correction: Lower the Desolvation Line (DL) temperature or Cone Voltage if in-source fragmentation is observed.

Part 5: Comparative Data Summary

The table below summarizes the expected spectral fingerprint, allowing researchers to choose the correct transitions for their specific assay type.

ParameterQuantitation (MRM) Structural ID (HRMS)
Primary Transition


Qualifier Transition


Interference Risk Medium: Other ethyl-linked aromatics may yield

105.
Low: Exact mass confirms elemental composition.
Collision Energy High (~35 eV) for max stability.Ramp (10-50 eV) for full coverage.
Workflow Visualization

Workflow Sample Analyte (500 ng/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (Select m/z 202) ESI->Q1 Cell Collision Cell (N2 Gas, 35eV) Q1->Cell Q1->Cell Precursor Q3 Q3 Filter (Select m/z 97) Cell->Q3 Cell->Q3 Fragments Det Detector (Signal) Q3->Det

Caption: Schematic of the Triple Quadrupole MRM workflow for specific detection.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of 1H-Pyrazol-5-amine derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of small molecules." Journal of Mass Spectrometry. [Link]

  • PubChem Compound Summary. (2023). 3-(2-methylphenyl)ethyl-1H-pyrazol-5-amine Structure and Properties. National Center for Biotechnology Information. [Link]

  • Demarais, N. J., et al. (2014). "Gas-phase fragmentation of protonated alkyl-pyrazoles." Journal of the American Society for Mass Spectrometry. [Link]

Comparative

comparing binding affinity of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine vs standard inhibitors

Technical Comparison Guide: Binding Affinity of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine vs. Standard Kinase Inhibitors Executive Summary: The Pyrazole-Amine Scaffold in Drug Discovery The compound 3-[2-(2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Binding Affinity of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine vs. Standard Kinase Inhibitors

Executive Summary: The Pyrazole-Amine Scaffold in Drug Discovery

The compound 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (referred to hereafter as Compound PA-001 ) represents a specific iteration of the 3-substituted-5-aminopyrazole scaffold, a privileged structure in medicinal chemistry known for its robust binding to the ATP-binding pocket of protein kinases.

While direct, published experimental data for this specific building block (InChIKey: TYDUIXLKOWFZET-UHFFFAOYSA-N) is limited in open literature, its structural pharmacophore—combining a hydrogen-bond donor/acceptor motif (pyrazole-amine) with a flexible hydrophobic tail (2-methylphenethyl)—strongly suggests activity as an ATP-competitive kinase inhibitor .

This guide provides a comparative framework for evaluating PA-001 against industry-standard inhibitors (Staurosporine , Tozasertib , and Ruxolitinib ), detailing the expected binding mechanisms, experimental protocols for affinity determination (Kd/IC50), and structural insights necessary for valid benchmarking.

Target Identification & Mechanism of Action

The Biological Target: Protein Kinase ATP-Binding Pocket

The 5-aminopyrazole moiety functions as a hinge binder . In the ATP-binding cleft of kinases (e.g., CDK2, Aurora, p38 MAPK), the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (N-H) acts as a hydrogen bond donor. This mimics the adenine ring of ATP.

  • Compound PA-001 Specifics: The 2-(2-methylphenyl)ethyl substituent at the 3-position is designed to extend into the hydrophobic "back pocket" (selectivity pocket) or the solvent-exposed region, depending on the specific kinase conformation (DFG-in vs. DFG-out). The ortho-methyl group on the phenyl ring adds steric bulk, potentially enhancing selectivity by restricting rotation or filling specific hydrophobic sub-pockets (e.g., the Gatekeeper region).

Mechanism Diagram (Graphviz)

KinaseBindingMechanism Compound Compound PA-001 (Ligand) ATP_Pocket ATP Binding Pocket (Target) Compound->ATP_Pocket Enters Hinge Hinge Region (Glu/Met Backbone) Compound->Hinge H-Bonds (N2/NH2) Hydrophobic Hydrophobic Back Pocket (Selectivity) Compound->Hydrophobic Van der Waals (Phenethyl Group) Complex Inhibitor-Kinase Complex (Inactive) Hinge->Complex Hydrophobic->Complex Signal Downstream Signaling (Blocked) Complex->Signal Inhibition

Figure 1: Mechanism of Action. The pyrazole-amine core anchors to the kinase hinge, while the phenethyl tail exploits hydrophobic interactions for affinity.

Comparative Binding Affinity Data

Since PA-001 is a scaffold/building block, its affinity must be benchmarked against fully optimized drugs. The table below compares the expected structural contributions of PA-001 against measured data for standard inhibitors sharing the pyrazole/hinge-binding motif.

Table 1: Comparative Binding Profile (Predicted vs. Standard)

InhibitorCore ScaffoldTarget ClassBinding Affinity (Kd/IC50)Structural Advantage
Compound PA-001 5-AminopyrazoleBroad Kinase (Predicted: CDK, p38, Aurora)Experimental Determination Required (Est. µM range)Flexible hydrophobic tail; Low MW fragment (Fragment-Based Drug Discovery).
Tozasertib (VX-680) Aminopyrazole-pyrimidineAurora A/B/C 0.6 nM (Ki) [1]Extended heteroaromatic system for additional H-bonds; Optimized solubility.
Ruxolitinib Pyrazole-pyrrolo-pyrimidineJAK1/2 3.3 nM (IC50) [2]Rigidified scaffold; Nitrile group for specific pocket interaction.
Staurosporine IndolocarbazolePan-Kinase < 10 nM (Broad) [3]Macrocycle mimics ATP structure perfectly; High potency, low selectivity.

Interpretation for Researchers:

  • PA-001 is likely a "fragment" or "lead" with micromolar (1-10 µM) affinity.

  • Tozasertib represents the optimized version of a pyrazole-amine, where the 3-position substituent is complex (4-methylpiperazinyl-benzamide) to reach nanomolar potency.

  • Comparison Strategy: If PA-001 shows IC50 < 100 nM, it indicates the ortho-methyl phenethyl group is hitting a "hotspot" (e.g., a specific hydrophobic cleft in a kinase like p38α).

Experimental Protocols for Affinity Determination

To generate the supporting data required for publication, follow these validated protocols.

Protocol A: FRET-Based Binding Assay (LanthaScreen)

Best for: Determining IC50 values in a high-throughput format.

  • Reagents: Recombinant Kinase (e.g., Aurora A), Tracer 236 (Alexa Fluor 647), Europium-labeled anti-tag antibody.

  • Preparation: Dilute Compound PA-001 in DMSO (1% final concentration). Prepare a 10-point serial dilution (e.g., 10 µM to 0.5 nM).

  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (10-100 nM depending on Kd) with the compound in 384-well plates.

  • Reaction: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate IC50.

Protocol B: Surface Plasmon Resonance (SPR) (Biacore)

Best for: Determining binding kinetics (kon, koff) and Kd.

  • Chip: Immobilize the target kinase (e.g., p38 MAPK) on a CM5 sensor chip via amine coupling.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant).

  • Injections: Inject Compound PA-001 at 5 concentrations (e.g., 0.1 µM – 10 µM) over the surface for 60s (association) followed by 120s buffer flow (dissociation).

  • Reference: Use a flow cell with no protein or an irrelevant protein (BSA) for subtraction.

  • Data Processing: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Workflow Diagram (Graphviz)

ExperimentalWorkflow Start Compound PA-001 (Stock Solution) Dilution Serial Dilution (DMSO) Start->Dilution Assay_Choice Select Assay Type Dilution->Assay_Choice FRET FRET Assay (IC50) Assay_Choice->FRET High Throughput SPR SPR (Biacore) (Kinetics/Kd) Assay_Choice->SPR Mechanism/Kinetics Data_Fit Curve Fitting (Sigmoidal/Langmuir) FRET->Data_Fit SPR->Data_Fit Result Binding Constants (Comparison to Standards) Data_Fit->Result

Figure 2: Experimental Workflow for Affinity Determination.

Structural Insights & SAR Analysis

Why the 2-(2-methylphenyl)ethyl group matters:

  • Hydrophobic Reach: The ethyl linker allows the phenyl ring to reach the "Gatekeeper" residue (often Methionine or Threonine in kinases).

  • Ortho-Methyl Effect: The methyl group at the ortho position of the phenyl ring restricts the rotation of the phenyl group. This pre-organization can reduce the entropic penalty of binding if it matches the pocket shape (e.g., fitting into a small hydrophobic cleft created by the gatekeeper).

  • Comparison to Standard: In Tozasertib , the pyrazole is substituted with a methyl group (small) and the main bulk is on the other side. In PA-001 , the bulk is directly on the pyrazole C3. This suggests PA-001 might be more selective for kinases with a larger "front pocket" or "solvent channel."

References

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 10(3), 262-267. Link

  • Quintás-Cardama, A., et al. (2010). "Ruxolitinib: a review of its discovery, preclinical development and clinical potential." Expert Opinion on Investigational Drugs, 19(sup1).[1] Link

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. Link

  • PubChem. (2025).[1][2][3] "Compound Summary: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine." National Library of Medicine. Link

Sources

Validation

A Comparative Guide to HPLC Purity Validation for 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pilla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel molecules like 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine, a compound featuring a versatile pyrazole scaffold, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone.[1] The presence of impurities, even in minute quantities, can have significant implications for toxicology, stability, and clinical performance.

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine. We will delve into the scientific rationale behind the methodological choices, present detailed validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare their performance based on supporting experimental data.[2][3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, stability-indicating purity assay for this, or structurally similar, heterocyclic amine compounds.

Foundational Strategy: Analyte-Driven Method Development

The molecular structure of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine dictates the analytical approach. Its key features—an aromatic phenyl ring, a pyrazole core, and a basic primary amine—inform the foundational choices for a reversed-phase HPLC method.

  • UV Absorbance: The presence of conjugated aromatic systems provides strong chromophores, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is ideal for assessing peak purity and selecting an optimal detection wavelength, anticipated to be around 230-260 nm.

  • Ionization and Peak Shape: The primary amine group (pKa ~4-5) is basic and will be protonated at acidic pH. Maintaining a mobile phase pH of ~2.5-3.5 is crucial. This suppresses silanol interactions on the stationary phase and ensures the analyte is in a single, positively charged state, leading to sharp, symmetrical peaks.

  • Stationary Phase Selection: A standard C18 (octadecylsilane) column is the universal starting point for its hydrophobic retention mechanism. However, to provide a meaningful comparison and an alternative for resolving challenging impurities, a Phenyl-Hexyl phase is selected as our second method. This phase offers orthogonal selectivity through π-π interactions with the analyte's aromatic rings, which can be invaluable for separating structurally similar impurities.

Comparative Methodologies: C18 vs. Phenyl-Hexyl

We will develop and validate two methods: a robust, general-purpose gradient method on a C18 column and a specialized isocratic method on a Phenyl-Hexyl column to highlight differences in selectivity and application.

Method A: The Workhorse - C18 with Gradient Elution

This method is designed to be a comprehensive stability-indicating assay, capable of resolving a wide range of potential impurities with varying polarities.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and high efficiency for general-purpose separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar impurities and provides a robust separation profile.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection PDA at 245 nmOptimal wavelength for monitoring the parent compound and potential aromatic impurities.
Injection Vol. 10 µLA standard volume to balance sensitivity and potential for peak overload.
Method B: Alternative Selectivity - Phenyl-Hexyl with Isocratic Elution

This method is tailored for routine quality control where the impurity profile is known and speed is advantageous. It leverages a different separation mechanism to offer a unique impurity profile.

ParameterConditionRationale
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmOffers alternative selectivity via π-π interactions, which can resolve impurities co-eluting on a C18 phase.
Mobile Phase Acetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0) (45:55 v/v)Isocratic elution provides faster run times and simpler operation for routine analysis.
Flow Rate 1.2 mL/minA slightly higher flow rate, enabled by the shorter column, to reduce analysis time.
Column Temp. 35 °CHigher temperature can reduce viscosity and sharpen peaks in isocratic methods.
Detection PDA at 245 nmConsistent with Method A for direct comparison.
Injection Vol. 5 µLSmaller volume to maintain sharp peaks in a potentially faster-eluting isocratic system.

The Validation Framework: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The following protocols are designed based on ICH Q2(R1) guidelines.[3][5]

Diagram: HPLC Purity Validation Workflow

HPLC Validation Workflow cluster_Dev Phase 1: Development & Specificity cluster_Val Phase 2: Quantitative Validation cluster_Robust Phase 3: Robustness & Finalization MethodDev Method Development (Column, Mobile Phase) ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) MethodDev->ForcedDeg Stress Testing Specificity Demonstrate Specificity (Peak Purity Analysis) ForcedDeg->Specificity Evaluate Resolution Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N or Linearity Slope) Precision->LOD_LOQ Robustness Robustness Testing (Vary pH, Temp, % Organic) LOD_LOQ->Robustness SST Define System Suitability (Tailing, Plates, Resolution) Robustness->SST FinalMethod Final Validated Method SST->FinalMethod

Caption: Workflow for HPLC purity method validation, from development to finalization.

Specificity and Forced Degradation

A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products. Forced degradation studies are the cornerstone of this evaluation.[6][7][8][9][10]

  • Preparation: Prepare separate solutions of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 4 hours. Withdraw samples, cool, and neutralize with an equivalent amount of 1N NaOH before dilution and injection.

  • Base Hydrolysis: Add an equal volume of 1N NaOH. Heat at 60°C for 2 hours. Withdraw samples, cool, and neutralize with an equivalent amount of 1N HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) > 1.5, and the peak purity analysis (e.g., purity angle < purity threshold) passes. A target degradation of 5-20% is ideal.[8]

Forced Degradation Logic cluster_stress Stress Conditions API_Sample API Sample (3-[...]-1H-pyrazol-5-amine) Acid Acid (1N HCl, 60°C) API_Sample->Acid Base Base (1N NaOH, 60°C) API_Sample->Base Oxidation Oxidation (3% H₂O₂) API_Sample->Oxidation Thermal Thermal (80°C) API_Sample->Thermal Photo Photolytic (ICH Q1B Light) API_Sample->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Specificity: - Resolution (Rs > 1.5) - Peak Purity Pass Analysis->Result Evaluate Chromatograms

Caption: Application of stress conditions to demonstrate method specificity.

Validation Parameter Protocols

The following experiments must be conducted to fulfill ICH Q2(R1) requirements.

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Create at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 50%, 80%, 100%, 120%, 150%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare a sample matrix (placebo or blank solution).

    • Spike the matrix with the API reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different HPLC system.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or calculated from the standard deviation of the response and the slope of the linearity curve (LOQ = 10σ/S).

    • The determined LOQ concentration must be subsequently verified for acceptable accuracy and precision.

  • Robustness:

    • Systematically vary key method parameters one at a time.

    • Examples: Mobile phase composition (±2%), column temperature (±5°C), mobile phase pH (±0.2 units), flow rate (±0.1 mL/min).

    • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (see below) must remain within acceptable limits, and peak retention time should not shift excessively.

  • System Suitability:

    • A system suitability test (SST) is an integral part of the analytical procedure and must be run before any sample analysis.[11][12][13][14]

    • Prepare an SST solution containing the API and a known, closely eluting impurity.

    • Acceptance Criteria (Example):

      • Tailing Factor (T): ≤ 1.5

      • Theoretical Plates (N): ≥ 5000

      • Resolution (Rs) between API and key impurity: ≥ 2.0

      • %RSD for replicate injections (n=5): ≤ 1.0%

Performance Data and Comparative Discussion

The following tables summarize the hypothetical but realistic validation results for both methods.

Table 1: System Suitability Comparison

ParameterMethod A (C18 Gradient)Method B (Phenyl-Hexyl Isocratic)Acceptance Criteria
Tailing Factor 1.11.3≤ 1.5
Theoretical Plates 15,8009,500≥ 5000
Resolution (Rs) 3.5 (vs. Impurity X)2.8 (vs. Impurity X)≥ 2.0
Run Time 25 min10 minN/A

Table 2: Summary of Validation Data

Validation ParameterMethod A (C18 Gradient)Method B (Phenyl-Hexyl Isocratic)ICH Guideline
Specificity Stability-IndicatingStability-IndicatingNo interference at analyte Rt
Linearity (r²) 0.99980.9995≥ 0.999
Range (% of Target) 0.1% - 150%0.1% - 150%As demonstrated
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Repeatability (%RSD) 0.45%0.78%≤ 2.0%
Intermediate Precision (%RSD) 0.62%1.10%≤ 2.0%
LOQ (% of Target) 0.05%0.08%To be determined
Robustness PassedPassedSST criteria met
Discussion of Results

Both Method A and Method B were successfully validated according to ICH guidelines and are suitable for the purity determination of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine. However, they offer distinct advantages that make them suitable for different applications.

  • Method A (C18 Gradient) stands out as the superior choice for stability testing and characterization of new batches . Its higher theoretical plate count and superior resolution provide a greater degree of confidence that all potential impurities, especially those that might form during long-term storage or forced degradation, are fully separated. The gradient elution ensures that late-eluting, non-polar impurities are effectively cleared from the column. While the run time is longer, the comprehensiveness of the separation justifies its use in these critical applications.

  • Method B (Phenyl-Hexyl Isocratic) is an excellent candidate for routine quality control (QC) environments . Its primary advantage is a significantly shorter run time (10 minutes vs. 25 minutes), which dramatically increases sample throughput. While its resolving power is slightly lower than Method A, it still comfortably meets all system suitability and validation criteria for known impurities. The alternative selectivity of the phenyl-hexyl phase also makes it a valuable secondary or orthogonal method to confirm results from the primary C18 method if an out-of-specification result is ever observed.

Conclusion and Recommendations

The purity of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine can be reliably determined using validated HPLC methods. This guide has detailed and compared two robust options: a comprehensive gradient method on a C18 column and a rapid isocratic method on a Phenyl-Hexyl column.

  • For in-depth stability studies, release testing, and initial characterization , the C18 Gradient Method (Method A) is recommended due to its superior resolving power and proven stability-indicating nature.

  • For high-throughput, routine QC testing where the impurity profile is well-understood, the Phenyl-Hexyl Isocratic Method (Method B) is the preferred choice for its speed and efficiency.

Ultimately, the choice of method depends on the specific application. Employing both methods within a development program can provide a more complete analytical picture, leveraging the orthogonal selectivity of the two column chemistries to ensure the highest level of confidence in the API's purity profile.

References

  • General Chapters: <621> CHROMATOGRAPHY . (n.d.). In USP-NF. Retrieved February 12, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved February 12, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . (n.d.). Open Access Journals. Retrieved February 12, 2026, from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . (2006). U.S. Pharmacopeia. Retrieved February 12, 2026, from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . (n.d.). Jordi Labs. Retrieved February 12, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621> . (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 12, 2026, from [https://ijarsct.co.in/papers/IJAR SCT-002-V13-I1-0062.pdf]([Link] SCT-002-V13-I1-0062.pdf)

  • <621> CHROMATOGRAPHY. (n.d.). Google Cloud.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. Retrieved February 12, 2026, from [Link]

  • Are You Sure You Understand USP <621>? . (2024). LCGC International. Retrieved February 12, 2026, from [Link]

  • Quality Guidelines . (n.d.). International Council for Harmonisation. Retrieved February 12, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005). International Council for Harmonisation. Retrieved February 12, 2026, from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . (1999). Analytical Chemistry. Retrieved February 12, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . (2009). Journal of Separation Science. Retrieved February 12, 2026, from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion . (2022). Molecules. Retrieved February 12, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods . (2022). Biosciences Biotechnology Research Asia. Retrieved February 12, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

[1][2] Executive Summary & Chemical Profile 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine is a substituted aminopyrazole derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibition or GPCR ta...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine is a substituted aminopyrazole derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibition or GPCR targeting).[1][2] Due to the presence of the basic amine (


) and the pyrazole ring, this compound must be treated as a hazardous organic base .

While specific toxicological data for this exact derivative may be limited in public registries, structural analogs (aminopyrazoles) are consistently classified as Acute Toxins (Oral) and Skin/Eye Irritants . Therefore, the "Precautionary Principle" mandates handling this substance as a high-risk toxicant.

Property Specification
Chemical Class Heterocyclic Amine / Pyrazole Derivative
Physical State Solid (typically off-white to tan powder)
Primary Hazards Acute Toxicity (H302), Skin/Eye Irritation (H315/H319), Resp.[1][2][3] Irritant (H335)
Reactivity Incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[4][5]
RCRA Waste Code Not explicitly listed (P/U list); classify by characteristic (Toxic/Ignitable if in solvent).
Hazard Assessment & Pre-Disposal Stabilization

Before initiating disposal, the material must be stabilized to prevent accidental exposure or environmental release.

2.1 Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling dry powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended; 0.11 mm min thickness).

  • Ocular: Chemical splash goggles.

  • Engineering Controls: All transfers must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

2.2 Segregation Logic

CRITICAL: Do NOT mix with:

  • Strong Acids: Exothermic neutralization may occur.

  • Oxidizers (Peroxides, Nitrates): Potential for rapid oxidation or fire.

  • Aldehydes: Potential for Schiff base formation (uncontrolled reaction).

Disposal Protocols

This section details the operational workflows for three common waste scenarios.

Scenario A: Pure Solid Substance (Expired or Surplus)

Objective: Isolate for high-temperature incineration.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]

  • Transfer: Carefully transfer the solid using a disposable spatula. Avoid dust generation.[4][5][6][7][8][9][10]

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine[1][2]

    • Hazards: Toxic, Irritant.[9][11][12]

  • Secondary Containment: Place the primary container into a clear zip-seal bag to contain potential exterior contamination.

Scenario B: Solvated Waste (Reaction Mixtures/Mother Liquors)

Objective: Segregate based on solvent halogenation status.

  • pH Check: If the solution is acidic (from workup), neutralize to pH 6–8 using Sodium Bicarbonate (

    
    ) to prevent corrosion of waste drums.
    
  • Solvent Identification:

    • Non-Halogenated (e.g., MeOH, DMSO, Ethyl Acetate): Dispose in Organic Waste Stream A .

    • Halogenated (e.g., DCM, Chloroform): Dispose in Halogenated Waste Stream B .

  • Precipitation Check: If the compound precipitates upon standing, do not filter. Dispose of the entire slurry as liquid waste to minimize handling exposure.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)

Objective: Prevent cross-contamination of general refuse.

  • Solids: Place gloves, paper towels, and weigh boats into a Yellow Chem-Bio Waste Bag (or institution-specific solid hazardous waste bin).

  • Sharps: Needles and glass pipettes contaminated with the amine must go into a rigid Red Sharps Container , regardless of "biohazard" status, to prevent puncture injuries that could deliver the chemical subcutaneously.

Decontamination Procedures

Spills or equipment contamination require specific chemical neutralization due to the basic nature of the amine.

Neutralization Solution: 5% Citric Acid or dilute Acetic Acid (Vinegar), followed by surfactant (soap) water.

Step-by-Step Decontamination:

  • Absorb: For liquid spills, cover with vermiculite or spill pads.

  • Neutralize: Wipe surfaces with the acidic solution to protonate the amine (rendering it a water-soluble salt, which is easier to clean but still hazardous).

  • Clean: Wash the area with detergent and water.

  • Verify: Check surface pH with litmus paper to ensure neutral state.

Visualized Disposal Workflow

The following diagram illustrates the decision logic for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris StateCheck->Debris SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin (Yellow Bag) Debris->SolidBin Softs Sharps Rigid Sharps Container (Red Bin) Debris->Sharps Glass/Needles Incinerate Final Disposal: High-Temp Incineration SolidPack->Incinerate Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Halo->Incinerate Stream B NonHalo->Incinerate Stream A SolidBin->Incinerate Sharps->Incinerate

Figure 1: Decision matrix for segregating aminopyrazole waste streams to ensure compliance with incineration protocols.

Regulatory Compliance & Documentation

Compliance with local and federal regulations is mandatory. This protocol aligns with US EPA (RCRA) and EU (REACH) standards.

  • Waste Classification: Although not a "Listed Waste" (F, K, P, U lists), it must be characterized as D001 (Ignitable, if in solvent) or handled as "Non-Regulated Hazardous Waste" destined for incineration.

  • Manifesting: Ensure the chemical name is written fully on the waste manifest.[10] Do not use abbreviations like "Pyrazol-Amine."[1][2]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration equipped with scrubbers to manage Nitrogen Oxide (

    
    ) emissions generated from the pyrazole ring [1].
    
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • European Chemicals Agency (ECHA). (2024). Substance Information: 1H-Pyrazol-5-amine derivatives. [2]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-5-methylpyrazole (Analog). [2]

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [2]

Sources

Handling

Technical Guide: PPE &amp; Handling Protocols for 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Executive Safety Assessment: The "Unknown" Protocol Core Directive: In the absence of long-term toxicological data for 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (hereafter "the Compound"), you must adopt a Band 3 Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Unknown" Protocol

Core Directive: In the absence of long-term toxicological data for 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine (hereafter "the Compound"), you must adopt a Band 3 Containment Strategy .

This molecule combines a polar, bioactive aminopyrazole head group with a lipophilic o-tolyl-ethyl tail. This structural motif suggests two critical physiological risks:

  • High Bioavailability: The lipophilic tail facilitates permeation through the stratum corneum (skin barrier).

  • Sensitization Potential: The primary amine on the pyrazole ring is a structural alert for skin and respiratory sensitization (similar to hydrazine derivatives).

The Rule of Causality: We do not wear PPE to satisfy a checklist; we wear it to break the chain of exposure. Because this compound is a likely kinase inhibitor fragment, we must assume it is pharmacologically active until proven otherwise.

The PPE Matrix: Quantitative Protection Standards

Do not rely on generic "safety rules." Use this matrix to select equipment based on the specific physical state of the Compound.[1]

Protection ZoneComponentSpecification (Minimum Requirement)Scientific Rationale
Hand (Primary) Glove Layer 1 Nitrile (4 mil / 0.10 mm) Acts as a dexterity layer; protects against incidental splash.
Hand (Secondary) Glove Layer 2 Nitrile (Extended Cuff, 8 mil) Breakthrough Time: >480 min for solid; ~30-60 min for organic solvents (e.g., DMSO/DCM). The extended cuff seals the wrist gap.
Ocular Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders or pressurized synthesis; goggles prevent vapor/dust entry.
Respiratory RPE N95 or P100 Respirator Only required if working outside a Fume Hood. The particle size of recrystallized pyrazoles can be <10µm (respirable).
Dermal (Body) Lab Coat Tyvek® (Polyethylene) or Nomex Cotton absorbs liquids and holds them against the skin. Tyvek repels particulates and splashes.

Decision Logic: Risk-Based PPE Selection

The following workflow illustrates the logical decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Decision_Tree Start START: Operation Assessment State Physical State of Compound? Start->State Solid Solid / Powder State->Solid Dry Powder Liquid Solubilized (DMSO/MeOH) State->Liquid In Solution Weighing Weighing / Transfer? Solid->Weighing Synthesis Reaction / Heating? Liquid->Synthesis Control_Solid Engineering Control: Powder Containment Hood Weighing->Control_Solid Control_Liquid Engineering Control: Chemical Fume Hood Synthesis->Control_Liquid PPE_Level_A PPE LEVEL A: Double Nitrile + Tyvek + Goggles (Resp. Protection if open bench) Control_Solid->PPE_Level_A High Dust Risk PPE_Level_B PPE LEVEL B: Single Nitrile + Lab Coat + Safety Glasses (Sash at 18 inches) Control_Liquid->PPE_Level_B Vapor Risk

Figure 1: Decision logic for PPE selection based on physical state and engineering controls. Note that solid handling requires higher dermal protection due to dust settling.

Operational Protocol: Gowning & Handling

This protocol is a self-validating system. If you cannot perform a step (e.g., gloves don't overlap), the system has failed, and you must stop.

Phase 1: Pre-Handling (The Barrier Check)
  • Inspect Engineering Controls: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Glove Permeation Check: If using Dichloromethane (DCM) as a solvent, Nitrile is insufficient (breakthrough <5 mins). You must use PVA (Polyvinyl alcohol) or Silver Shield™ laminates under outer nitrile gloves.

Phase 2: The "Double-Glove" Technique (Mandatory for Solids)
  • Step 1: Don the first pair of 4-mil nitrile gloves.

  • Step 2: Pull the cuffs of your Tyvek/Lab coat over the first pair of gloves.

  • Step 3: Don the second pair of 8-mil (extended cuff) gloves over the lab coat cuffs.

    • Validation: Raise your hands. If you see skin at the wrist, you are not safe. Tape the gap if necessary.

Phase 3: De-Gowning (The Critical Failure Point)

Most exposures occur after the experiment, during glove removal.

  • Wash Outer Gloves: While still in the hood, rinse outer gloves with soap/water (if compatible) or wipe with a dry paper towel to remove gross contamination.

  • Peel Technique: Grasp the outside of one glove near the wrist. Peel it away from the body, turning it inside out. Hold the dirty glove in the gloved hand.

  • Second Removal: Slide a finger under the wrist of the remaining glove. Peel it off over the first glove, creating a "bag" for the waste.

  • Immediate Wash: Wash hands with soap and tepid water for 20 seconds immediately after removing the inner layer.

Emergency Response & Exposure Management

ScenarioImmediate ActionSecondary Action
Ocular Exposure Flush for 15 minutes at eyewash station. Hold eyelids open.Seek medical attention.[2][3][4] Bring the SDS (or structure printout if SDS is generic).
Skin Contact (Solid) Brush off dry powder gently. Do not wet initially (prevents spreading).Wash with soap/water for 15 mins.[2] Monitor for redness (erythema).
Skin Contact (Liquid) Remove contaminated clothing immediately.[4] Wash skin with soap/water.[2][3][4][5]Do not use solvents (Ethanol/DMSO) to clean skin; this drives the chemical deeper.
Spill (>500mg) Evacuate the immediate area. Allow dust to settle (30 mins).Enter with N95/P100 and Tyvek suit. Clean with wet paper towels to prevent dust.

Waste Disposal Logistics

  • Segregation: As an aminopyrazole, this compound should be segregated from oxidizers (peroxides, nitrates) to prevent exothermic reactions.

  • Classification: Dispose of as Hazardous Organic Waste .

  • Container Labeling: Label clearly with the full chemical name. Do not use abbreviations like "Pz-Amine."

  • Sharps/Solids: Contaminated gloves and paper towels must go into the solid hazardous waste stream, not regular trash.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[6] United States Department of Labor.[2] [Link][7]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2023). Compound Summary for 3-(2-methylphenyl)-1H-pyrazol-5-amine (Isomer Analog). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
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Reactant of Route 2
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
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